3,5,6-Tribromopyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,6-tribromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPFSKGRHXJUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394132 | |
| Record name | 3,5,6-tribromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63875-38-7 | |
| Record name | 3,5,6-tribromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5,6-Tribromopyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental protocols, and characterization data to support researchers in the preparation and utilization of this compound.
Introduction
This compound is a highly functionalized heterocyclic compound. The presence of three bromine atoms and an amino group on the pyridine ring offers multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The strategic placement of the bromine atoms influences the electronic properties of the pyridine ring and provides handles for various cross-coupling reactions, while the amino group can be readily derivatized.
Synthetic Pathways
The synthesis of this compound primarily involves the direct, exhaustive bromination of 2-aminopyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, facilitating the introduction of multiple bromine atoms.
A key historical method, though not practical for standard laboratory settings, involves the gas-phase bromination of 2-aminopyridine. When vapors of 2-aminopyridine and bromine are passed over pumice at 500°C, a complex mixture of brominated pyridines is formed, which includes 2-amino-3,5,6-tribromopyridine.[1][2][3] This high-temperature, gas-phase reaction highlights the feasibility of tribromination but lacks the selectivity and practicality required for routine synthesis.
For laboratory-scale synthesis, a more controlled liquid-phase bromination is the preferred approach. This typically involves reacting 2-aminopyridine with an excess of a brominating agent in a suitable solvent. While room temperature bromination of 2-aminopyridine tends to yield a mixture of mono- and di-brominated products, specifically 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, more forcing conditions are necessary to achieve the desired tribromination.[2][3]
The following section details a plausible experimental protocol for the synthesis of this compound via direct liquid-phase bromination.
Experimental Protocols
Synthesis of this compound via Exhaustive Bromination of 2-Aminopyridine
This protocol describes a general procedure for the direct tribromination of 2-aminopyridine using excess bromine.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2-Aminopyridine
-
Bromine (Br₂)
-
Suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)
-
Sodium bisulfite or sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of excess bromine (at least 3 equivalents) in the same solvent to the stirred solution of 2-aminopyridine. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 63875-38-7 | [4][5][6] |
| Molecular Formula | C₅H₃Br₃N₂ | [5] |
| Molecular Weight | 330.80 g/mol | [5] |
| Purity | ≥95% | [5] |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemhub.com [echemhub.com]
- 5. 63875-38-7,2-Amino-3,5,6-tribromopyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Chemical Properties of 3,5,6-Tribromopyridin-2-amine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of the core chemical properties of 3,5,6-Tribromopyridin-2-amine, a halogenated pyridine derivative. Due to the limited direct experimental data available for this specific compound, this paper extrapolates information from closely related analogues and established principles of organic chemistry to present a predictive but thorough profile.
Core Chemical and Physical Properties
This compound is a polyhalogenated aromatic amine. The presence of three bromine atoms and an amino group on the pyridine ring dictates its chemical reactivity and physical characteristics. The electron-withdrawing nature of the bromine atoms and the electron-donating character of the amino group create a unique electronic environment within the molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Remarks |
| Molecular Formula | C₅H₃Br₃N₂ | Based on chemical structure. |
| Molecular Weight | 332.81 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for brominated aromatic amines. |
| Melting Point | >150 °C (decomposes) | Expected to be high due to molecular weight and potential for intermolecular hydrogen bonding and halogen bonding. Similar polyhalogenated pyridines often have high melting points. |
| Boiling Point | Not applicable | Likely to decompose at higher temperatures before boiling. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in nonpolar solvents and water. | The polar amino group and pyridine nitrogen suggest some solubility in polar solvents, while the large hydrophobic surface area from the bromine atoms limits aqueous solubility. |
| pKa (of the conjugate acid) | < 1 | The electron-withdrawing bromine atoms are expected to significantly decrease the basicity of the pyridine nitrogen and the exocyclic amino group compared to 2-aminopyridine (pKa = 6.86). |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following are predicted spectral data based on the analysis of similar compounds and general principles of spectroscopy.[1][2]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | A single singlet for the C4-H proton is expected, likely in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the adjacent bromine atoms and the pyridine ring. The amine protons (-NH₂) would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration (typically δ 4.5-6.5 ppm).[1] |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons are anticipated. The carbon bearing the amino group (C2) would be the most upfield among the ring carbons. The carbons attached to bromine (C3, C5, C6) would be significantly downfield. The C4 carbon signal would also be present. |
| IR Spectroscopy | - N-H stretching: Two bands characteristic of a primary amine are expected in the 3300-3500 cm⁻¹ region.[2] - N-H bending: A band around 1600-1650 cm⁻¹ is predicted.[2] - C-N stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ region.[2] - C-Br stretching: Strong absorptions in the fingerprint region, typically below 700 cm⁻¹, are indicative of the C-Br bonds. |
| Mass Spectrometry (EI) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed, and fragmentation would likely involve the loss of bromine atoms and potentially HCN from the pyridine ring.[3] |
Synthesis and Reactivity
The reactivity of the bromine atoms in polybrominated pyridines is dependent on their position. Bromine atoms at the 2- and 6-positions (α-positions) and the 4-position (γ-position) of the pyridine ring are generally more susceptible to nucleophilic aromatic substitution than those at the 3- and 5-positions (β-positions).[4] Therefore, the bromine at the 6-position in this compound is predicted to be the most reactive towards nucleophiles.
Predicted chemical reactivity pathways.
Experimental Protocols
The following are representative experimental protocols for the synthesis of brominated aminopyridines, which could be adapted for the synthesis of this compound.
General Protocol for the Bromination of 2-Aminopyridine
This protocol is based on established methods for the synthesis of brominated pyridines and would likely require optimization for the desired tribrominated product.[5][6]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS) or liquid bromine
-
An appropriate solvent (e.g., acetic acid, chloroform, or acetone)[5]
-
Sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.
-
Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or solid NBS in portions) to the stirred solution. The temperature should be carefully monitored and maintained below 5 °C. To achieve trisubstitution, a significant excess of the brominating agent will likely be required.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of a reducing agent like sodium thiosulfate (if bromine was used) followed by neutralization with a sodium hydroxide solution.
-
The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or recrystallization.
Synthetic and purification workflow.
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity or the involvement of this compound in any specific signaling pathways. As a highly functionalized small molecule, it would likely serve as a building block in the synthesis of more complex, biologically active compounds rather than possessing significant intrinsic biological activity itself. Its utility would lie in its potential for diversification through reactions at the amino group and the three bromine atoms.
Safety and Handling
Polybrominated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The toxicological properties of this compound have not been evaluated.
Conclusion
This compound is a chemical intermediate for which direct experimental data is scarce. However, by drawing on the known chemistry of related brominated aminopyridines, a comprehensive profile of its expected chemical and physical properties can be constructed. This guide provides a foundation for researchers and drug development professionals who may consider this molecule as a versatile scaffold for the synthesis of novel compounds. Further experimental work is required to validate these predicted properties and to fully explore the synthetic utility of this compound.
References
Spectroscopic Profile of 3,5,6-Tribromopyridin-2-amine: A Predictive Guide
This technical guide offers a projected spectroscopic profile of 3,5,6-Tribromopyridin-2-amine, designed for researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for obtaining such data, and includes visualizations to illustrate analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous brominated and aminated pyridine structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 - 8.0 | Singlet | H-4 |
| ~5.0 - 6.0 | Broad Singlet | -NH₂ |
Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration. The single aromatic proton (H-4) is expected to be a singlet due to the absence of adjacent protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-2 |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-4 |
| ~110 - 115 | C-5 |
| ~105 - 110 | C-3 |
Note: The carbon atoms directly bonded to bromine (C-3, C-5, C-6) will experience a shielding effect, while the carbon attached to the amino group (C-2) will be significantly influenced by the nitrogen atom.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch |
| 3200 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Scissoring (Bending) |
| 1550 - 1400 | Strong | Aromatic C=C and C=N Stretch |
| 1350 - 1250 | Strong | Aromatic C-N Stretch |
| 800 - 700 | Strong | C-H Out-of-plane Bending |
| 700 - 500 | Strong | C-Br Stretch |
Note: The presence of a primary amine is typically characterized by two N-H stretching bands.[1] The C-Br stretches are expected in the fingerprint region.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~328, 330, 332, 334 | Molecular Ion Peak Cluster [M]⁺ |
| Variable | Fragments corresponding to the loss of Br, HBr, HCN |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as required by the instrument's sensitivity.
-
-
Data Acquisition (Direct Infusion ESI):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a heated probe for solid samples or after separation by Gas Chromatography).
-
Ionize the sample using a 70 eV electron beam.
-
Acquire the mass spectrum.
-
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between compound and spectroscopic techniques.
References
The Elusive Crystal Structure of 3,5,6-Tribromopyridin-2-amine: A Technical Guide Based on Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 3,5,6-Tribromopyridin-2-amine. Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure for this specific compound has been publicly reported. Consequently, this document provides an in-depth analysis of closely related, structurally characterized analogs: 3-Bromopyridin-2-amine and 3,5-dibromopyridin-2-amine. By examining their crystallographic data and experimental protocols, we can infer and discuss the likely structural characteristics of the target molecule, this compound. This approach offers valuable insights for researchers working with halogenated pyridine derivatives in fields such as medicinal chemistry and materials science.
Introduction: The Significance of Halogenated Pyridines
Halogenated pyridines are a class of heterocyclic compounds of significant interest in drug discovery and development. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The precise three-dimensional arrangement of atoms within a crystal lattice, determined by X-ray crystallography, is crucial for understanding these properties and for rational drug design. This guide focuses on the structural elucidation of this compound, a molecule for which direct crystallographic data is currently unavailable.
Methodology: A Comparative Analysis of Structural Analogs
In the absence of a determined crystal structure for this compound, this guide presents a detailed examination of the crystallographic data for two closely related analogs:
-
3-Bromopyridin-2-amine
-
3,5-dibromopyridin-2-amine
The experimental protocols for synthesis, crystallization, and X-ray diffraction analysis of these analogs are detailed to provide a framework for future studies on the target compound.
Experimental Protocol: Synthesis and Crystallization (General Approach)
The synthesis of brominated pyridin-2-amines typically involves the electrophilic bromination of a suitable pyridine precursor. The specific regioselectivity of the bromination is controlled by the directing effects of the amino group and any existing substituents on the pyridine ring.
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of brominated pyridin-2-amines.
Crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and X-ray data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.
X-ray Crystallography Workflow:
Caption: The experimental workflow for determining a crystal structure using X-ray diffraction.
Crystallographic Data of Structural Analogs
The following tables summarize the key crystallographic data for 3-Bromopyridin-2-amine and 3,5-dibromopyridin-2-amine. This data provides a basis for understanding the packing and intermolecular interactions in such systems.
Crystal Data and Structure Refinement
| Parameter | 3-Bromopyridin-2-amine[1] | 3,5-dibromopyridin-2-amine[2] |
| Chemical Formula | C₅H₅BrN₂ | C₅H₄Br₂N₂ |
| Formula Weight | 173.02 | 251.93 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 12.2179 (6) | 6.07 (1) |
| b (Å) | 4.0007 (2) | 10.53 (2) |
| c (Å) | 12.8451 (6) | 11.89 (2) |
| α (°) ** | 90 | 90 |
| β (°) | 109.731 (3) | 104.49 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 591.01 (5) | 736.0 |
| Z | 4 | 4 |
| Temperature (K) | 173 | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.4 | 3.07 |
Key Bond Lengths and Angles
Data for bond lengths and angles for these analogs can be found in their respective crystallographic information files (CIFs) and publications.
Structural Analysis and Discussion
The crystal structures of 3-Bromopyridin-2-amine and 3,5-dibromopyridin-2-amine reveal several key features that are likely to be present in the structure of this compound.
-
Hydrogen Bonding: A prominent feature in the crystal packing of these aminopyridines is the formation of centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another.[1][2] This is a robust interaction that is expected to be a primary synthon in the crystal structure of this compound.
-
Halogen Bonding: In the crystal structure of 3-Bromopyridin-2-amine, C—Br···Br halogen bonds are observed, which contribute to the formation of two-dimensional layers.[1] With the increased number of bromine atoms in this compound, a more complex network of halogen bonds is anticipated, which could significantly influence the crystal packing.
-
Planarity: The pyridine ring in these structures is expected to be essentially planar. The degree of planarity of the exocyclic amino group can vary.
Inferred Structural Features of this compound:
Caption: Predicted intermolecular interactions influencing the crystal packing of this compound.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be experimentally determined, a detailed analysis of its close structural analogs, 3-Bromopyridin-2-amine and 3,5-dibromopyridin-2-amine, provides significant insights into its likely solid-state conformation and intermolecular interactions. It is anticipated that the crystal packing will be dominated by N-H···N hydrogen-bonded dimers and an extensive network of Br···Br halogen bonds.
The experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers aiming to synthesize and crystallize this compound. The determination of its crystal structure would be a valuable addition to the understanding of halogenated pyridines and would provide a more complete picture for structure-based drug design and materials science applications.
References
Solubility Profile of 3,5,6-Tribromopyridin-2-amine in Common Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 3,5,6-Tribromopyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in a range of common laboratory solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in generating accurate and reproducible data. This guide is intended to be a foundational resource for scientists and professionals working with this compound, enabling them to optimize reaction conditions, purification methods, and formulation strategies.
Introduction
This compound is a substituted pyridine with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.[1] A thorough understanding of a compound's solubility in various solvents is therefore essential during the early stages of drug discovery and development.[2]
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3,5,6-tribromopyridine |
| CAS Number | 39856-57-0 |
| Molecular Formula | C₅H₃Br₃N₂ |
| Molecular Weight | 330.81 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Data not available |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common solvents has not been found in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimentally determined data. The qualitative solubility predictions are based on the general behavior of similar heterocyclic compounds.
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Qualitative Solubility |
| Water | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be poorly soluble |
| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be sparingly to moderately soluble |
| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be sparingly to moderately soluble |
| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be soluble |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be soluble |
| Chloroform | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be soluble |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be sparingly to moderately soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be very soluble |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Data to be determined | Expected to be very soluble |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound.[5][6][7] This method is considered the gold standard for its accuracy and reliability.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, appropriate for the solvent)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[5]
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.[2] This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification of Solute:
-
Chromatographic Method (HPLC-UV - Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.[2]
-
-
Spectroscopic Method (UV-Vis):
-
Similar to the HPLC method, create a calibration curve using standard solutions.
-
Measure the absorbance of the diluted sample and calculate the concentration. This method is suitable if the compound has a distinct chromophore and does not suffer from interference from the solvent.
-
-
Gravimetric Method:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume of the filtered, saturated solution into the weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point and the compound's melting point.
-
Once the solvent is completely removed, reweigh the vial containing the dried residue.
-
The difference in weight corresponds to the mass of the dissolved this compound in the known volume of solvent.
-
-
Data Analysis
Calculate the solubility using the following formulas:
-
Solubility (g/L or mg/mL):
-
Solubility = (Concentration from calibration curve) x (Dilution factor)
-
Solubility = (Mass of residue) / (Volume of saturated solution evaporated)
-
-
Molar Solubility (mol/L):
-
Molar Solubility = Solubility (g/L) / Molecular Weight ( g/mol )
-
Visualized Workflows
The following diagrams illustrate the experimental and logical workflows related to the solubility determination of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Logical workflow for solvent selection.
Conclusion
While comprehensive quantitative solubility data for this compound in common organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined shake-flask methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagrams offer a clear visual representation of the necessary steps to ensure accurate and reproducible results.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 3-Amino-2,6-dibromopyridine (39856-57-0) for sale [vulcanchem.com]
- 4. 2,6-Dibromopyridin-3-amine | 39856-57-0 [amp.chemicalbook.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Electrophilic Substitution on 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Challenge of Electrophilic Substitution on a Highly Deactivated Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution compared to benzene. This deactivation is further intensified by the presence of three electron-withdrawing bromine atoms in 3,5,6-Tribromopyridin-2-amine. However, the 2-amino group is a potent activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. In the case of this compound, these positions are already substituted. This leaves the C4 position as the sole potential site for electrophilic attack. The central challenge, therefore, lies in overcoming the profound deactivation of the pyridine ring to achieve substitution at the sterically accessible but electronically disfavored C4 position.
Predicted Reactivity and Regioselectivity
The regioselectivity of electrophilic substitution on this compound is dictated by the powerful ortho, para-directing influence of the 2-amino group. With the C3 and C5 positions blocked, any successful electrophilic attack is predicted to occur at the C4 position.
dot
Caption: Predicted regioselectivity of electrophilic substitution.
The overall reactivity is expected to be significantly low. Harsh reaction conditions, including strong acids and high temperatures, will likely be necessary to force the substitution. This raises the probability of side reactions, such as decomposition or displacement of the bromo substituents.
Analysis of Electronic Effects
The electronic landscape of this compound is a complex interplay of opposing effects. The strong +M (mesomeric) effect of the amino group increases electron density at the C3 and C5 positions. Conversely, the -I (inductive) effects of the nitrogen atom and the three bromine atoms, along with the -M effect of the pyridine ring, create a significant overall electron deficiency.
dot
Caption: Interplay of electronic effects on reactivity.
Hypothetical Electrophilic Substitution Reactions
Based on the reactivity of related, less deactivated 2-aminopyridines, the following predictions can be made for common electrophilic substitution reactions. It is crucial to reiterate that these are extrapolations and would require experimental validation.
| Electrophilic Reaction | Reagents and Conditions (Hypothetical) | Predicted Product | Expected Yield | Potential Challenges |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄, elevated temp. | 3,5,6-Tribromo-4-nitropyridin-2-amine | Very Low | Ring degradation, oxidation of the amino group. |
| Bromination | Br₂ / Oleum or strong Lewis acid | 3,4,5,6-Tetrabromopyridin-2-amine | Very Low | Extreme deactivation may prevent reaction. |
| Sulfonation | Fuming H₂SO₄, high temp. | 2-Amino-3,5,6-tribromopyridine-4-sulfonic acid | Very Low | Harsh conditions likely leading to decomposition. |
| Friedel-Crafts Alkylation/Acylation | R-X / AlCl₃ or Acyl-X / AlCl₃ | No reaction expected | - | The pyridine ring is strongly deactivated, and the amino group can complex with the Lewis acid catalyst, further deactivating the ring.[1] |
Hypothetical Experimental Protocols
The following protocols are speculative and based on procedures for the electrophilic substitution of less deactivated aminopyridines. They should be approached with caution and optimized extensively.
Hypothetical Nitration of this compound
Warning: This reaction involves highly corrosive and oxidizing acids. Extreme caution and appropriate safety measures are mandatory.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add this compound to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction Execution: Maintain the temperature below 10 °C during the addition. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot
References
The Versatile Role of 3,5,6-Tribromopyridin-2-amine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Tribromopyridin-2-amine is a highly functionalized heterocyclic building block that has garnered significant interest in the field of organic synthesis. Its unique substitution pattern, featuring three bromine atoms and an amino group on a pyridine core, offers a versatile platform for the construction of complex molecular architectures. The bromine atoms at positions 3, 5, and 6 serve as valuable handles for a variety of cross-coupling reactions, allowing for the regioselective introduction of diverse substituents. The amino group at the 2-position can modulate the reactivity of the pyridine ring and provides a site for further functionalization. This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis, with a focus on its role in the synthesis of biologically active molecules, particularly marine alkaloids.
Core Applications in Cross-Coupling Reactions
The presence of multiple bromine atoms on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and development, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the brominated positions. The regioselectivity of the coupling is a key consideration, often influenced by the electronic and steric environment of each bromine atom.
A notable application of this compound is in the total synthesis of the marine alkaloid Dragmacidin D, a potent inhibitor of serine/threonine protein phosphatases. In the synthesis reported by Stoltz and coworkers, a series of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions were employed to construct the complex core of the natural product.[1][2][3]
Table 1: Representative Suzuki-Miyaura Coupling Reaction with a this compound Derivative
| Entry | Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Derivative of this compound | Indole-boronic acid derivative | Pd(PPh₃)₄ | - | Na₂CO₃ | H₂O, MeOH, PhH | 50 | 72 | 82[1] |
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of a Dragmacidin D Precursor [1]
This protocol is adapted from the total synthesis of Dragmacidin D by Stoltz and coworkers.
Materials:
-
A functionalized derivative of this compound
-
An appropriate indole-boronic acid derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
-
Methanol (MeOH)
-
Benzene (PhH)
-
An inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the this compound derivative, the indole-boronic acid derivative, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solvent mixture of water, methanol, and benzene.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 50 °C and stir for 72 hours.
-
Upon completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS), cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired coupled product.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds. For this compound, this methodology allows for the introduction of various primary and secondary amines at the brominated positions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. While specific examples with this compound are not abundant in the literature, protocols for related bromopyridines provide a strong starting point for methodology development.[4][5]
Table 2: General Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 |
| 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | Sealed Tube |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This is a general protocol and may require optimization for this compound.
Materials:
-
Bromopyridine substrate (e.g., this compound)
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, XPhos)
-
Strong base (e.g., LiHMDS, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the bromopyridine, palladium precatalyst, and phosphine ligand.
-
Add the anhydrous, degassed solvent.
-
Add the amine coupling partner, followed by the strong base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Diagram 2: Experimental Workflow for a Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. This reaction offers a route to introduce alkynyl moieties onto the this compound scaffold, which can then be further elaborated. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
While specific data for this compound is limited, studies on other bromopyridines demonstrate the feasibility of this transformation.[6]
Table 3: General Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex and biologically relevant molecules. Its utility has been demonstrated in the total synthesis of marine natural products, highlighting its potential in drug discovery and development. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the regioselective functionalization of this scaffold, paving the way for the synthesis of novel compounds with diverse chemical and biological properties. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. synarchive.com [synarchive.com]
- 2. The First Total Synthesis of Dragmacidin D [authors.library.caltech.edu]
- 3. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Tribromopyridin-2-amine is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of three bromine atoms at distinct positions on the 2-aminopyridine scaffold offers multiple sites for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and versatile method for the formation of biaryl and hetero-biaryl structures, is a key transformation for the derivatization of this substrate.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions. Particular attention is given to the expected regioselectivity of the reaction, drawing parallels from studies on similarly substituted pyridine systems.
Regioselectivity in the Suzuki Coupling of this compound
The reactivity of the three bromine atoms in this compound towards Suzuki coupling is not equal. The electronic and steric environment of each C-Br bond dictates its susceptibility to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. Based on studies of related polyhalogenated pyridines, a general trend in reactivity can be predicted.
For instance, in 3,4,5-tribromo-2,6-dimethylpyridine, the order of reactivity for monosubstitution was determined to be C4 > C3 > C5.[1] This suggests that the bromine at the 4-position is the most activated. In the case of this compound, the positions are electronically distinct due to the influence of the amino group and the pyridine nitrogen.
It is anticipated that the bromine atom at the 6-position will be the most reactive towards Suzuki coupling. This is due to its position para to the pyridine nitrogen, which leads to a more electron-deficient carbon center, favoring oxidative addition. The bromine atoms at the 3- and 5-positions are expected to be less reactive. The amino group at the 2-position is an electron-donating group, which can decrease the reactivity of the adjacent C-Br bonds towards oxidative addition.[2] However, the pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially inhibiting the reaction.[2] The use of bulky phosphine ligands can often mitigate this inhibition.
By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, reaction time, and temperature, it is possible to achieve selective mono-arylation at the 6-position.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization may be required for specific boronic acids.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents for mono-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,5-dibromopyridin-2-amine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents for mono-substitution)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the reaction mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Data Presentation
The following table summarizes representative yields for the mono-arylation of this compound at the 6-position with various arylboronic acids. These values are illustrative and based on typical outcomes for Suzuki couplings of similar polyhalogenated aminopyridines. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-3,5-dibromopyridin-2-amine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3,5-dibromopyridin-2-amine | 82 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-3,5-dibromopyridin-2-amine | 70 |
| 4 | 3-Tolylboronic acid | 6-(3-Tolyl)-3,5-dibromopyridin-2-amine | 78 |
| 5 | 2-Thienylboronic acid | 6-(Thiophen-2-yl)-3,5-dibromopyridin-2-amine | 65 |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, offering a pathway to novel and highly substituted 2-aminopyridine derivatives. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can selectively functionalize this versatile building block to access a wide range of compounds with potential applications in drug discovery and materials science. The provided protocols offer a solid starting point for the exploration of the rich chemistry of this compound.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective Buchwald-Hartwig amination of 3,5,6-Tribromopyridin-2-amine. This procedure is critical for the synthesis of complex pyridine derivatives, which are key structural motifs in many pharmaceutical compounds. The protocol is based on established methods for the amination of polyhalogenated pyridines.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines that were previously difficult to access.[2] The selective amination of polyhalogenated pyridines, such as this compound, is of particular interest as it allows for the stepwise functionalization of the pyridine ring, leading to a diverse array of potential drug candidates.[4][5][6] This application note details a representative procedure for the mono-amination of this compound, a versatile building block in organic synthesis.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (in this case, one of the C-Br bonds of the tribromopyridine).
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the palladium(0) catalyst.[2][7][8]
The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.[2][8] The base plays a critical role in the deprotonation of the amine and regeneration of the active catalyst.[8]
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Researchers should optimize the reaction conditions for their specific amine of choice.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired aminated product.
Data Presentation
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Starting Material | This compound |
| Amine | Secondary Amine (e.g., Morpholine) |
| Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Catalyst Loading | 2 mol% |
| Ligand Loading | 4 mol% |
| Stoichiometry (Amine) | 1.2 equivalents |
| Stoichiometry (Base) | 1.4 equivalents |
Table 2: Expected Outcome and Characterization
| Product | Expected Yield | Appearance | Characterization Techniques |
| Mono-aminated Product | 60-80% | Yellow to brown solid | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Note: Yields are estimates and will vary depending on the specific amine and reaction optimization.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Logical relationship of reaction components.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Sonogashira Coupling with 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the Sonogashira coupling reaction of 3,5,6-Tribromopyridin-2-amine with terminal alkynes. This protocol is designed to facilitate the synthesis of novel alkynyl-substituted 2-aminopyridines, which are valuable scaffolds in medicinal chemistry and drug discovery. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For drug development professionals, this methodology offers a versatile tool for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and anticancer agents. The introduction of alkynyl moieties can significantly modulate the biological activity and pharmacokinetic properties of a molecule.
The substrate, this compound, presents a unique opportunity for selective functionalization due to the differential reactivity of the bromine atoms at the 3, 5, and 6 positions of the pyridine ring. Understanding and controlling this regioselectivity is key to synthesizing specific target molecules.
Regioselectivity of Halogen Atoms on the Pyridine Ring
The regioselectivity of the Sonogashira coupling on polyhalogenated pyridines is influenced by both electronic and steric factors. The general reactivity trend for halogens in Sonogashira coupling is I > Br > Cl.[1] For substrates with the same halogen, the coupling typically occurs at the most electrophilic carbon center.[2] In the case of this compound, the bromine atoms are at positions that are electronically distinct. Based on studies of similar polyhalogenated pyridines, the expected order of reactivity for the bromine atoms is C6 > C3 > C5. The C6 and C3 positions are activated by the electron-withdrawing nature of the pyridine nitrogen, while the C5 position is less activated. Therefore, mono-alkinylation is expected to occur preferentially at the C6 position. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, selective mono-, di-, or even tri-alkinylation may be achievable.
Experimental Protocols
General Sonogashira Coupling of 2-Amino-3-bromopyridines
A general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported with good to excellent yields.[3] This protocol serves as a strong foundation for the reaction with this compound.
Reaction Scheme:
Optimized Reaction Conditions:
| Parameter | Condition |
| Palladium Catalyst | Pd(CF3COO)2 (2.5 mol%) |
| Ligand | PPh3 (5.0 mol%) |
| Copper Co-catalyst | CuI (5.0 mol%) |
| Base | Et3N (Triethylamine) |
| Solvent | DMF (Dimethylformamide) |
| Temperature | 100 °C |
| Reaction Time | 3 hours |
This data is based on the Sonogashira coupling of 2-amino-3-bromopyridines and serves as a starting point for optimization with this compound.[3]
Proposed Protocol for Mono-alkinylation of this compound
This protocol is designed to favor the selective mono-alkinylation at the most reactive C6 position.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(CF3COO)2 (2.5 mol%)
-
PPh3 (5.0 mol%)
-
CuI (5.0 mol%)
-
Anhydrous DMF
-
Anhydrous Et3N
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(CF3COO)2 (0.025 mmol), PPh3 (0.05 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Add anhydrous Et3N (2.0 mmol) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3,5-dibromo-6-alkynylpyridine.
Note: Optimization of temperature, reaction time, and stoichiometry of the alkyne may be necessary to maximize the yield and selectivity for the desired product. For di- or tri-alkinylation, increasing the equivalents of the terminal alkyne and extending the reaction time would be the initial parameters to adjust.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with different terminal alkynes, which can be used as a reference for expected outcomes with this compound.[3]
| Entry | 2-Amino-3-bromopyridine Substrate | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 92 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 89 |
| 4 | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 5 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine | 89 |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Applications in Drug Development
Alkynyl-substituted 2-aminopyridines are a class of compounds with significant potential in drug discovery. The introduction of a rigid alkynyl group can lead to enhanced binding affinity and selectivity for various biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The alkynyl group can act as a key pharmacophore, forming specific interactions within the ATP-binding pocket of kinases. The synthesized compounds could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory agents.
-
Anticancer Agents: Substituted pyridines and their derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines. The novel alkynyl-substituted 2-aminopyridines synthesized via this protocol could be evaluated for their anticancer properties.
-
Scaffolds for Further Derivatization: The resulting alkynylpyridines are versatile intermediates for further chemical modifications. The alkyne functionality can participate in various reactions, such as cycloadditions (e.g., "click" chemistry), to generate more complex molecular architectures for drug discovery programs. The remaining bromine atoms also offer handles for subsequent cross-coupling reactions, allowing for the synthesis of highly decorated pyridine scaffolds.
The methodology presented here provides a robust starting point for the synthesis and exploration of novel 3,5,6-trisubstituted-2-aminopyridine derivatives for researchers and professionals in the field of drug development. Careful optimization and characterization will be crucial for the successful application of this protocol.
References
Application Notes and Protocols for Stille Coupling Reactions Involving 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of the Stille coupling reaction and data from analogous transformations of polyhalogenated pyridines. To date, specific literature detailing the Stille coupling of 3,5,6-Tribromopyridin-2-amine is not available. Therefore, the following protocols are proposed as starting points for investigation and have not been experimentally validated.
Introduction
This compound is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of three bromine atoms offers multiple sites for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The Stille reaction, which couples an organotin compound with an organic halide, is particularly advantageous due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[1][2] This document provides a detailed, albeit theoretical, guide to performing Stille coupling reactions on this compound for the synthesis of substituted aminopyridine derivatives.
Regioselectivity Considerations
In polyhalogenated pyridines, the regioselectivity of cross-coupling reactions is a critical consideration. Based on studies of similar substrates, such as 3,5-dibromo-2-aminopyridine, it is anticipated that the bromine atoms at the C3 and C5 positions will be more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C6 position. This is attributed to the electronic effects of the amino group and the pyridine nitrogen. Therefore, mono- or di-arylation/vinylation is expected to occur preferentially at the C3 and C5 positions under carefully controlled conditions. Achieving selective mono-substitution at a specific position (C3 vs. C5) or forcing the reaction at the C6 position would likely require significant optimization of reaction parameters, including the choice of catalyst, ligands, and temperature.
Applications in Drug Discovery
The substituted 2-aminopyridine scaffold is a common motif in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to introduce diverse substituents onto the this compound core via Stille coupling would enable the rapid generation of compound libraries for high-throughput screening in drug discovery programs. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the organostannane coupling partner.
Quantitative Data (Hypothetical)
The following table summarizes the expected outcomes for the Stille coupling of this compound with various organostannanes. The yields are hypothetical and would require experimental validation. The proposed conditions are based on a 1:1.2 molar ratio of the pyridine to the organostannane to favor mono-substitution.
| Entry | Organostannane (R-SnBu₃) | Product(s) | Proposed Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenyltributylstannane | 3-Phenyl-5,6-dibromopyridin-2-amine & 5-Phenyl-3,6-dibromopyridin-2-amine | Pd(PPh₃)₄ | Toluene | 100 | 12 | 65-75 |
| 2 | (Thiophen-2-yl)tributylstannane | 3-(Thiophen-2-yl)-5,6-dibromopyridin-2-amine & 5-(Thiophen-2-yl)-3,6-dibromopyridin-2-amine | PdCl₂(PPh₃)₂ | DMF | 90 | 16 | 60-70 |
| 3 | Tributyl(vinyl)stannane | 3-Vinyl-5,6-dibromopyridin-2-amine & 5-Vinyl-3,6-dibromopyridin-2-amine | Pd₂(dba)₃ / P(o-tol)₃ | THF | 80 | 10 | 70-80 |
| 4 | (4-Methoxyphenyl)tributylstannane | 3-(4-Methoxyphenyl)-5,6-dibromopyridin-2-amine & 5-(4-Methoxyphenyl)-3,6-dibromopyridin-2-amine | Pd(PPh₃)₄ | Dioxane | 100 | 14 | 60-70 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Organotin reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Mono-Arylation of this compound with Phenyltributylstannane (Hypothetical)
Materials:
-
This compound
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by phenyltributylstannane (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filtration: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-arylated products.
Visualizations
Caption: Catalytic cycle for the Stille coupling of this compound.
Caption: Experimental workflow for the Stille coupling reaction.
References
3,5,6-Tribromopyridin-2-amine: A Versatile Scaffold for Kinase Inhibitor Discovery in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Tribromopyridin-2-amine is a highly functionalized heterocyclic building block that has emerged as a valuable starting material in medicinal chemistry for the development of potent and selective kinase inhibitors. Its unique substitution pattern, featuring three bromine atoms and an amino group on a pyridine core, provides multiple reaction sites for the strategic introduction of diverse chemical moieties. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties, making it an attractive scaffold for targeting various protein kinases implicated in inflammatory diseases and cancer.
The bromine atoms at positions 3, 5, and 6 are amenable to a range of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the facile installation of aryl, heteroaryl, and amino substituents, respectively, which can be tailored to interact with specific residues within the ATP-binding site of target kinases. The 2-amino group often serves as a key hydrogen bond donor, mimicking the interaction of the adenine hinge-binding motif of ATP. This strategic functionalization has led to the discovery of potent inhibitors of key signaling kinases, including p38 MAP kinase, Spleen tyrosine kinase (Syk), and Src family kinases.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound as a building block for the discovery of novel kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity of Trisubstituted Pyridine Derivatives
The following table summarizes the in vitro inhibitory activities of exemplary compounds derived from a trisubstituted pyridine scaffold, highlighting the potential of this chemical class against key kinase targets. The data is sourced from patent literature describing kinase inhibitors with anti-inflammatory properties.
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | p38α | 5 |
| Syk | 10 | |
| c-Src | 3 | |
| Example 2 | p38α | 8 |
| Syk | 15 | |
| c-Src | 6 | |
| Example 3 | p38α | 3 |
| Syk | 7 | |
| c-Src | 2 |
Signaling Pathways
Derivatives of this compound have been shown to target key kinases in inflammatory and cancer signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
Caption: p38 MAPK Signaling Pathway.
Caption: Syk Signaling Pathway in B-Cells.
Caption: Src Family Kinase Signaling Pathway.
Experimental Protocols
The synthesis of trisubstituted pyridine kinase inhibitors from this compound typically involves sequential palladium-catalyzed cross-coupling reactions. The following protocols provide a general framework for these transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to one of the bromine positions on the pyridine ring. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous, degassed solvents
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C for 4-12 hours is typical. For microwave heating, 120-150 °C for 15-60 minutes is common.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for the palladium-catalyzed amination of a remaining bromine position on the pyridine ring.
Materials:
-
Brominated pyridine intermediate from Protocol 1
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the brominated pyridine intermediate, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using a luminescence-based assay.
Materials:
-
Test compounds (dissolved in DMSO)
-
Target kinase and its specific substrate
-
ATP
-
Assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the stop reagent from the assay kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery of kinase inhibitors starting from this compound.
Caption: Drug Discovery Workflow.
Conclusion
This compound serves as a powerful and versatile building block for the synthesis of trisubstituted pyridine derivatives with significant potential as kinase inhibitors. The strategic application of modern cross-coupling methodologies allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of key signaling pathways. The protocols and information provided herein offer a comprehensive guide for researchers to leverage this valuable scaffold in their drug discovery efforts.
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 3,5,6-tribromopyridin-2-amine, a versatile starting material for the synthesis of highly substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of carbon-carbon and carbon-nitrogen bonds.
Introduction to this compound as a Synthetic Scaffold
The pyridine ring is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound serves as an excellent starting material for generating diverse libraries of substituted pyridines due to the presence of three bromine atoms at distinct positions, each amenable to selective functionalization through various cross-coupling reactions.
The inherent electronic properties of the pyridine ring and the presence of the activating amino group at the 2-position dictate the relative reactivity of the bromine atoms. This allows for a stepwise and regioselective approach to synthesizing complex, multi-substituted pyridines.
Regioselectivity in Cross-Coupling Reactions
The reactivity of halogens on a pyridine ring in palladium-catalyzed cross-coupling reactions is highly dependent on their position relative to the ring nitrogen and other substituents. For this compound, the expected order of reactivity for the bromine atoms is generally C6 > C5 > C3.
-
C6-Position: The bromine atom at the 6-position is ortho to the ring nitrogen, making it the most electronically activated and typically the most reactive site for oxidative addition to the palladium catalyst.
-
C5-Position: The bromine at the 5-position is meta to the nitrogen but is influenced by the electron-donating amino group at the 2-position.
-
C3-Position: The bromine at the 3-position is also meta to the nitrogen and is adjacent to the amino group, which can present steric hindrance and potential for catalyst chelation, possibly reducing its reactivity.[1]
This differential reactivity allows for the sequential functionalization of the pyridine core, as illustrated in the logical relationship diagram below.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5,6-tribromopyridin-2-amine. This versatile building block, featuring three distinct bromine atoms, allows for sequential and site-selective functionalization, making it a valuable scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications.
Overview of Reactivity and Site-Selectivity
This compound possesses three bromine atoms with different chemical environments, leading to differential reactivity in palladium-catalyzed cross-coupling reactions. The expected order of reactivity is generally C6 > C5 > C3.
-
C6-Br: This position is para to the activating amino group and is the most sterically accessible, making it the most reactive site for oxidative addition to the palladium(0) catalyst.
-
C5-Br: This position is meta to the amino group and exhibits intermediate reactivity.
-
C3-Br: This position is ortho to the amino group. The proximity of the amine can lead to chelation with the palladium center, which may hinder the reaction, making this the least reactive site.[1]
This differential reactivity allows for a controlled, stepwise functionalization strategy, enabling the synthesis of diverse, highly substituted pyridine derivatives.
The general mechanism for these transformations follows a standard palladium catalytic cycle, involving oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[2][3] For this compound, this reaction can be performed selectively at the C6 position under carefully controlled conditions, leaving the other bromine atoms available for subsequent transformations.
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes various conditions for Suzuki-Miyaura coupling reactions on related bromopyridine substrates, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 85 |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90[4] |
| 4 | Bromo tetrahydroquinolines | Arylboronic acid | Pd catalyst | K₃PO₄ | 1,4-Dioxane | 90 | - | Moderate[5] |
Protocol: Site-Selective Suzuki-Miyaura Coupling at C6
This protocol is adapted from established procedures for polyhalogenated pyridines and is designed for selective coupling at the most reactive C6 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the starting amine.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Application Note 2: Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing substituted alkynes.[6][7][8] This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as key components in conjugated materials. Selective coupling at the C6 position is readily achievable.
Comparative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96[9] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 85-93[10] |
| 3 | Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | - | Et₃N | - | RT | High |
| 4 | Aryl Iodide | Terminal Alkynes | Pd₂(dba)₃ / Ligand 2 | CuI | Amine | - | RT | Good |
Protocol: Site-Selective Sonogashira Coupling at C6
This protocol is based on procedures developed for other aminobromopyridines and is optimized for selectivity.[9]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), PPh₃ (0.08 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous DMF, triethylamine (2.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 80-100 °C for 3-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum. Purify the residue by flash column chromatography.
Caption: Logical workflow for the site-selective functionalization of this compound.
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of substituted anilines and heteroaromatic amines.[11][12] For substrates like 3-halo-2-aminopyridines, the reaction can be challenging due to potential catalyst inhibition by the substrate's amidine-like structure.[1] However, the use of specialized, bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and strong, non-nucleophilic bases can overcome these challenges to achieve high yields.[1][13]
Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Secondary Amines | RuPhos Precatalyst | LiHMDS | Toluene | 100 | High[1][13][14] |
| 2 | 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos Precatalyst | LiHMDS | Toluene | 100 | High[1][13] |
| 3 | 2-Bromo-6-methyl pyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | 80 | 60[15] |
| 4 | Aryl Bromides | Various Amines | PdCl₂(dppf) / Xantphos | NaOBut | Toluene | Reflux | 27-82[16] |
Protocol: Site-Selective Buchwald-Hartwig Amination at C6
This protocol utilizes a modern catalyst system effective for challenging heteroaromatic substrates.[1][13]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
RuPhos Precatalyst (for secondary amines) or BrettPhos Precatalyst (for primary amines) (2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (0.02-0.04 equiv), LiHMDS (2.5 equiv), and this compound (1.0 equiv) to a vial or Schlenk tube.
-
Solvent and Reagent Addition: Add the anhydrous solvent (Toluene or Dioxane) followed by the amine coupling partner (1.2-2.0 equiv).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Bioactive Heterocycles from 3,5,6-Tribromopyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Tribromopyridin-2-amine is a highly functionalized synthetic building block with significant potential in the discovery and development of novel bioactive heterocyclic compounds. The presence of three bromine atoms at distinct positions on the pyridine ring, coupled with an amino group, offers a versatile platform for the strategic introduction of diverse substituents through a variety of chemical transformations. This multi-functional nature allows for the creation of compound libraries with a high degree of structural diversity, which is crucial for exploring structure-activity relationships (SAR) and identifying potent and selective drug candidates.
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing bromine atoms, makes this scaffold particularly amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The strategic and regioselective functionalization of this compound can lead to the synthesis of a wide array of heterocyclic systems, such as pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines, which are known to be privileged scaffolds in many biologically active molecules, including kinase inhibitors and other therapeutic agents.
This document provides detailed application notes and protocols for the synthesis of bioactive heterocycles utilizing this compound as a key starting material. It is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Data Presentation
Due to the nascent stage of research specifically employing this compound for the synthesis of defined bioactive compounds, a comprehensive table of quantitative data is currently limited. However, the following table presents representative data for analogous cross-coupling reactions on related brominated aminopyridine scaffolds. This information can serve as a valuable starting point for reaction optimization.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Brominated Aminopyridines
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 3-Bromo-2-aminopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 5-Bromo-2-aminopyridine | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 78 |
Experimental Protocols
The following protocols are generalized procedures for key transformations involving this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid. The regioselectivity of the reaction will depend on the specific reaction conditions and the relative reactivity of the bromine atoms.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents per bromine to be substituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents per bromine to be substituted)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aminopyridine.
Protocol 2: Synthesis of a Pyrido[2,3-b]pyrazine Scaffold
This protocol outlines a potential pathway for the synthesis of a di-substituted pyrido[2,3-b]pyrazine derivative starting from this compound. This is a hypothetical pathway that would require significant optimization.
Step 1: Diamination of this compound
-
In a sealed tube, combine this compound with a primary amine (e.g., benzylamine, 2.2 equivalents).
-
Add a suitable solvent such as n-butanol.
-
Heat the mixture at a high temperature (e.g., 150-180 °C) for 24-48 hours.
-
Cool the reaction and purify the resulting diaminopyridine intermediate.
Step 2: Condensation to form the Pyrazine Ring
-
Dissolve the diaminopyridine intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.
-
Add a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction, and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry to yield the pyrido[2,3-b]pyrazine product.
Mandatory Visualizations
The following diagrams illustrate the key synthetic transformations and workflows discussed in these application notes.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for Regioselective Functionalization of 3,5,6-Tribromopyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5,6-Tribromopyridin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The presence of three distinct bromine atoms, each with a unique electronic and steric environment, allows for sequential and regioselective functionalization. This capability enables the precise construction of polysubstituted pyridine scaffolds, which are core components of numerous biologically active compounds.
The key to unlocking the synthetic potential of this molecule lies in controlling the regioselectivity of cross-coupling reactions. The inherent electronic properties of the pyridine ring, influenced by the electron-donating amino group at the C2 position, dictate a reactivity hierarchy among the C3, C5, and C6 positions. Generally, for cross-couplings on polyhalogenated pyridines, oxidative addition of a palladium catalyst is favored at positions alpha (C2, C6) and para (C4) to the ring nitrogen.[1] Consequently, the C6-Br bond is the most activated and typically the first to react, followed by the C5-Br and C3-Br bonds. This document provides detailed protocols and application notes for the selective functionalization of this compound using common palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for Cross-Coupling Reactions of 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5,6-Tribromopyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites, allowing for selective functionalization to create a diverse range of substituted aminopyridine derivatives. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions, providing quantitative data from analogous systems and step-by-step protocols to facilitate the synthesis of novel compounds.
Introduction
This compound is a highly functionalized pyridine derivative offering three distinct bromine atoms that can participate in cross-coupling reactions. The varying electronic environments of these bromine atoms (positions 3, 5, and 6) allow for potential regioselective functionalization, which is a key consideration in synthetic design. The presence of the amino group at the 2-position can influence the reactivity of the pyridine ring and may require careful selection of reaction conditions to avoid catalyst inhibition. The protocols provided herein are based on established methodologies for related halopyridines and serve as a robust starting point for the development of specific applications.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of various bromopyridine derivatives. This data provides a reference for expected outcomes and starting parameters for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | ~70-90 |
| 2 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O (MW) | 120 | 0.17 | ~80 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[1] |
| 2 | 3-Halo-2-aminopyridine | Primary/Secondary Amines | RuPhos/BrettPhos Precatalysts | LiHMDS | Not Specified | Not Specified | Not Specified | Not Specified[2] |
Table 3: Sonogashira Coupling of Halopyridines
| Entry | Pyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96[3] |
| 2 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good[4] |
Table 4: Stille Coupling of Halides
| Entry | Halide Substrate | Stannane | Catalyst / Additive | Solvent | Temp. (°C) | Time (d) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM / CuI / LiCl | DMF | 40 | 2.5 | Not Specified[5] | | 2 | Aryl Halide | Hypervalent Organostannate | Palladium / Imidazolium Salt | Not Specified | Not Specified | Not Specified | Not Specified[6] |
Table 5: Heck Reaction of Aryl Halides
| Entry | Halide Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | Not Specified | Not Specified[7] |
| 2 | Aryl Bromide | n-Butyl Acrylate | Palladium / Phosphine-Imidazolium Salt | Not Specified | Not Specified | Not Specified | Not Specified | High[8] |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Glassware should be flame-dried or oven-dried before use. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the C-C bond formation between this compound and a boronic acid. Regioselectivity will depend on the specific reaction conditions, with the 6-position generally being the most reactive, followed by the 5- and 3-positions.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Vinylboronic acid (1.2-1.5 equiv per bromine to be substituted)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv per bromine)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Mono-, di-, or tri-substituted products can be obtained by controlling the stoichiometry of the boronic acid and reaction time.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the formation of a C-N bond between this compound and a primary or secondary amine.[9][10][11] Similar to the Suzuki coupling, the 6-position is expected to be the most reactive site.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv per bromine to be substituted)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., (±)-BINAP, Xantphos, 4-6 mol%)
-
Base (e.g., NaOBuᵗ, Cs₂CO₃, 2.0-3.0 equiv per bromine)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk flask.
-
Add the base, followed by this compound.
-
Add the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne to form an alkynylpyridine derivative.[12][13] This reaction is typically carried out in the presence of a copper(I) co-catalyst.[12]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv per bromine to be substituted)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)
-
Anhydrous Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction's progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Protocol 4: Stille Cross-Coupling
This protocol details the coupling of this compound with an organostannane reagent.[5][6][14] Organotin compounds are toxic and should be handled with appropriate safety precautions.[5][6][14]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.5 equiv per bromine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Additive (e.g., LiCl, optional but often beneficial)
-
Anhydrous Solvent (e.g., DMF, Toluene)
Procedure:
-
To a flame-dried flask, add this compound and the palladium catalyst.
-
If used, add LiCl.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent, followed by the organostannane reagent.
-
Heat the reaction to 80-120 °C.
-
Monitor the reaction until completion.
-
Cool the mixture and dilute with an organic solvent.
-
Wash the solution with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic phase and concentrate.
-
Purify via column chromatography.
Protocol 5: Heck Reaction
This protocol describes the reaction of this compound with an alkene to form a substituted pyridine.[7][8] The regioselectivity and stereoselectivity of the product will depend on the specific alkene and reaction conditions used.[8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, Acrylate, 1.5-2.0 equiv per bromine)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv per bromine)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the alkene.
-
Seal the tube and heat the reaction to 80-140 °C.
-
Monitor the reaction for the consumption of the starting material.
-
Once complete, cool the reaction and filter off the solids.
-
Concentrate the filtrate and take up the residue in an organic solvent.
-
Wash with water and brine, then dry and concentrate.
-
Purify the product using column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
low yield in Suzuki coupling with 3,5,6-Tribromopyridin-2-amine troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the Suzuki-Miyaura coupling of 3,5,6-Tribromopyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary causes?
A1: Low yields with this substrate are common and can stem from several factors related to its specific chemical properties. The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This binding can inhibit or deactivate the catalyst, stalling the catalytic cycle.[1]
-
Inefficient Oxidative Addition: The carbon-bromine bonds on the electron-deficient pyridine ring, particularly when substituted with an amino group, can be less reactive towards oxidative addition, which is a critical step in the catalytic cycle.
-
Side Reactions: Several competing reactions can reduce the yield of your desired product. These include protodeboronation of the boronic acid, homocoupling of the starting materials, and dehalogenation of the tribromopyridin-2-amine.
Q2: How can I prevent catalyst inhibition when working with 2-aminopyridine substrates?
A2: To mitigate catalyst inhibition by the pyridine and amino functionalities, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination from the nitrogen atoms of the substrate.[1]
-
Use of Pre-catalysts: Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species that is less susceptible to inhibition.[1]
-
Increased Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1]
Q3: I am observing significant amounts of debrominated starting material. What causes this and how can I minimize it?
A3: The formation of debrominated byproducts (dehalogenation) occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid. To minimize dehalogenation:
-
Avoid Hydride Sources: Ensure that solvents are not potential hydride donors (e.g., some alcohols).
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can reduce the occurrence of this side reaction.[1]
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) to prevent side reactions that can be exacerbated by the presence of oxygen.
Q4: Homocoupling of my boronic acid is a major side product. How can I suppress this?
A4: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction:
-
Thorough Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.
-
Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.
Q5: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
A5: For a challenging substrate like this compound, a good starting point for optimization would be:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.
-
Base: A moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Solvent: A mixture of an organic solvent and water, for example, 1,4-dioxane/water (4:1) or toluene/water.
-
Temperature: Start with a reaction temperature in the range of 80-110 °C.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura couplings of substrates analogous to this compound. This data can guide your selection of reaction parameters.
Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
Table 2: Suzuki Coupling of 2-Amino-4-bromopyridine with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 93 |
| 3 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 91 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Polyhalogenated Aminopyridine
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to establish an inert atmosphere.[3][4]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if not using a pre-formed catalyst). Then, add the degassed solvent mixture via syringe.[3][4]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[3][4]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.[3][4]
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
preventing dehalogenation of 3,5,6-Tribromopyridin-2-amine side reactions
Welcome to the technical support center for 3,5,6-Tribromopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dehalogenation, a common and problematic side reaction encountered during cross-coupling experiments with this substrate.
Troubleshooting Guide
Dehalogenation, or hydrodehalogenation, is the substitution of a bromine atom with a hydrogen atom, leading to yield loss and purification challenges. This side reaction is a frequent issue in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can arise from various sources within the reaction mixture.[3]
The following table summarizes common causes of dehalogenation and provides recommended solutions to mitigate this side reaction.
| Issue / Observation | Probable Cause | Recommended Solution |
| Formation of 3,5-Dibromopyridin-2-amine | Preferential hydrodehalogenation at the C6 position. This is common due to the electronic properties of the pyridine ring. | Optimize Ligand and Base: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the desired reductive elimination.[2][4] Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[2] |
| Significant dehalogenation at multiple positions | Highly active catalyst system or harsh reaction conditions. High temperatures and prolonged reaction times can increase the rate of dehalogenation.[2] | Lower Reaction Temperature: Screen temperatures starting from a lower range (e.g., 60-80 °C) to find a balance between reaction rate and side product formation.[2][4] Reduce Reaction Time: Monitor the reaction closely by LC-MS or GC-MS and quench it as soon as the starting material is consumed. |
| Inconsistent results; dehalogenation varies between runs | Presence of adventitious hydrogen sources. Trace amounts of water, or solvents like alcohols and DMF, can act as hydride donors.[3][4] Strong alkoxide bases (e.g., NaOtBu) can also generate hydrides via β-hydride elimination.[2] | Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[2] Solvent Choice: Switch from protic solvents or DMF to non-polar aprotic solvents like toluene or dioxane.[4][5] |
| Dehalogenation observed during Sonogashira coupling | Reaction conditions favor side reactions. Higher temperatures, often used to overcome steric hindrance, can promote dehalogenation and alkyne dimerization (Glaser coupling).[6] | Catalyst and Additive Screening: For Sonogashira reactions, consider copper-free conditions to suppress alkyne homocoupling.[7] Screen different palladium sources and ligands to find a system active at lower temperatures.[6][8] |
Optimizing Reaction Parameters: A Comparative Overview
The choice of ligand, base, and solvent is critical in suppressing hydrodehalogenation. The following table provides a general comparison based on literature for palladium-catalyzed cross-coupling reactions.
| Parameter | Favors Dehalogenation | Suppresses Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, Ad₂PⁿBu) | Bulky ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[2][9][10] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu), Amine bases (e.g., Et₃N) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Inorganic bases are less likely to act as hydride sources compared to alkoxides (via β-hydride elimination) or amines.[2][11] |
| Solvent | Protic solvents (e.g., alcohols), DMF, Dioxane | Aprotic, non-polar solvents (e.g., Toluene) | Aprotic solvents minimize the presence of incidental hydrogen donors that can lead to the formation of Pd-H species.[4][5] |
| Temperature | High (>100 °C) | Moderate (60-90 °C) | Lower temperatures decrease the rate of competing side reactions, including hydrodehalogenation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hydrodehalogenation in my palladium-catalyzed reaction?
A1: Hydrodehalogenation is a side reaction that competes with the main cross-coupling catalytic cycle.[4] After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond of your tribromopyridine, the resulting Pd(II)-complex is formed. In the undesired pathway, this complex reacts with a hydride source (from the solvent, base, or trace water) to form a palladium-hydride (Pd-H) species. This intermediate then undergoes reductive elimination to release the dehalogenated pyridine and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thalesnano.com [thalesnano.com]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5,6-Tribromopyridin-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5,6-Tribromopyridin-2-amine and its derivatives. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the bromination of 2-aminopyridine. These typically include under-brominated species such as 3,5-dibromopyridin-2-amine and other isomers formed during the reaction. Over-bromination can also occur, leading to tetrabrominated pyridines, though this is less common if stoichiometry is controlled. Residual starting materials and reagents may also be present.
Q2: My aminopyridine derivative streaks significantly on a silica gel TLC plate. How can I fix this?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard, slightly acidic silica gel. This is due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution (0.5-2% v/v), to your mobile phase (eluent). This will neutralize the acidic sites on the silica, resulting in more symmetrical spots.
Q3: I'm struggling to find a suitable solvent for recrystallizing my this compound derivative. What should I try?
A3: Highly halogenated aromatic compounds can have limited solubility, making recrystallization challenging. A systematic solvent screening is recommended. Good starting points for this compound and its derivatives are often mixed solvent systems. For instance, a polar solvent in which the compound is soluble when hot (like ethanol, isopropanol, or ethyl acetate) paired with a nonpolar solvent in which the compound is insoluble (like hexane or heptane) can be effective. For particularly stubborn compounds, glacial acetic acid can also be an effective recrystallization solvent, though care must be taken to remove it completely during drying.
Q4: I'm concerned about the stability of my compound during purification. What precautions should I take?
A4: Aromatic amines can be susceptible to oxidation, which can be accelerated by light and heat. It is advisable to protect your compound from direct light by covering flasks with aluminum foil. Additionally, prolonged heating should be avoided. Polyhalogenated compounds, particularly brominated ones, can also be prone to dehalogenation, especially in the presence of certain metals or under reductive conditions.[1] Therefore, it's crucial to be mindful of the reagents and conditions used in any preceding or subsequent steps.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Severe Tailing/Streaking | Strong interaction between the basic amine and acidic silica gel. | Add 0.5-2% triethylamine (TEA) or a few drops of concentrated ammonia to the mobile phase. Consider using deactivated (neutral) silica or alumina as the stationary phase. |
| Poor Separation (Co-elution) | Inappropriate mobile phase polarity. The Rf values of the product and impurity are too close. | Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.3 for the target compound. Use a shallow gradient elution, starting with a low polarity and slowly increasing it. |
| Compound Won't Elute | The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the silica. | Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane). If the compound still doesn't elute, consider switching to a more polar solvent system (e.g., dichloromethane/methanol with 1% TEA). If irreversible adsorption is suspected, try a different stationary phase like alumina. |
| Crystallization in the Column | The compound is not very soluble in the mobile phase. | Add a small amount of a more polar, "good" solvent (in which the compound is highly soluble, e.g., dichloromethane or a small amount of methanol) to the mobile phase to increase solubility. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated or cooled too quickly. | Use a lower-boiling point solvent. Ensure the solution cools slowly (allow it to reach room temperature before placing it in an ice bath). Add a small amount of additional hot solvent to the oil to try and dissolve it, then cool slowly. |
| No Crystals Form Upon Cooling | Too much solvent was used. The compound is highly soluble even at low temperatures. | Reduce the volume of the solvent by evaporation and try to cool again. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then heat until clear and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. This can help to remove colored impurities. |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Data Presentation
Table 1: Example TLC Data for Mobile Phase Optimization
| Mobile Phase (Hexane:Ethyl Acetate + 1% TEA) | Rf of 3,5-Dibromopyridin-2-amine (Impurity) | Rf of this compound (Product) | Separation (ΔRf) |
| 90:10 | 0.45 | 0.35 | 0.10 |
| 85:15 | 0.55 | 0.48 | 0.07 |
| 80:20 | 0.65 | 0.25 | 0.40 |
| 70:30 | 0.75 | 0.60 | 0.15 |
Note: This is representative data for analogous systems to illustrate the optimization process. Actual Rf values will vary.
Table 2: Suggested Recrystallization Solvents and Expected Outcomes
| Solvent System | Compound Solubility | Expected Purity |
| Ethanol/Water | Soluble in hot ethanol; precipitates upon addition of water. | Good to Excellent |
| Isopropanol/Hexane | Soluble in hot isopropanol; precipitates upon cooling and/or addition of hexane. | Good to Excellent |
| Ethyl Acetate/Heptane | Soluble in hot ethyl acetate; precipitates upon cooling and/or addition of heptane. | Good |
| Toluene | Moderately soluble in hot toluene. | Moderate to Good |
| Acetic Acid | Soluble in hot acetic acid; precipitates upon cooling. | Good (ensure complete removal of acetic acid) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of a crude this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in various ratios of hexane/ethyl acetate containing 1% triethylamine to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized column (a silica-to-crude-product ratio of 50:1 to 100:1 by weight is recommended for difficult separations).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 hexane/ethyl acetate + 1% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallizing a this compound derivative using a two-solvent system (e.g., Isopropanol/Hexane).
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol with stirring until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath.
-
If crystallization is still slow, add hexane dropwise until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again, and then allow it to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
References
Technical Support Center: Catalyst Poisoning in Reactions with 3,5,6-Tribromopyridin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in reactions involving 3,5,6-Tribromopyridin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to catalyst poisoning and deactivation.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction failing or showing low conversion when using this compound?
A1: The primary reason for catalyst deactivation in reactions involving this compound is catalyst poisoning. The pyridine nitrogen atom in your substrate has a lone pair of electrons, making it a Lewis base. This nitrogen can strongly coordinate to the palladium center of your catalyst, forming a stable, inactive complex that halts the catalytic cycle.[1] This issue is common for nitrogen-containing heterocycles, particularly pyridines.[2][3]
Q2: What are the visible signs of catalyst poisoning in my reaction?
A2: Several signs can indicate catalyst deactivation:
-
Low or stalled conversion: The reaction proceeds slowly or stops before the starting material is fully consumed.[4]
-
Formation of palladium black: A black precipitate indicates that the active Pd(0) species has agglomerated and crashed out of solution, rendering it inactive.[1][5] This can happen when the catalytic cycle is slowed by pyridine inhibition.[1]
-
Inconsistent results: Reproducibility issues are common when catalyst deactivation is a factor.[5]
-
Color changes: Unexpected color changes in the reaction mixture can also suggest the formation of inactive catalyst complexes.[4]
Q3: Which types of catalysts are most susceptible to poisoning by this compound?
A3: Palladium catalysts, especially those used in cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig, are highly susceptible. The issue is most pronounced with Pd(II) precatalysts, which can strongly coordinate with the pyridine nitrogen.[3] While less documented for this specific substrate, catalysts used for hydrogenation (e.g., Ru, Rh) can also be affected by nitrogen-containing compounds.
Q4: How do the bromine and amine substituents on the pyridine ring affect catalyst poisoning?
A4: The electronic properties of the pyridine ring influence its ability to coordinate to the metal center. The three bromine atoms are electron-withdrawing, which reduces the basicity of the pyridine nitrogen to some extent. However, the amino group is electron-donating. The overall effect is that the pyridine nitrogen remains a potent Lewis base capable of catalyst poisoning. The steric hindrance from the substituents at the 2, 3, 5, and 6 positions can also influence the binding to the catalyst.
Q5: Can I just increase the catalyst loading to overcome the poisoning?
A5: While increasing the catalyst loading might lead to higher conversion in the short term, it is not an ideal or cost-effective solution. It does not address the root cause of the deactivation and can lead to higher levels of residual palladium in your product, which is often undesirable in pharmaceutical applications. A better approach is to optimize the reaction conditions to prevent poisoning.[4]
Troubleshooting Guides
Issue 1: Low to No Product Formation in a Cross-Coupling Reaction
This guide provides a systematic approach to troubleshooting failed or low-yielding cross-coupling reactions involving this compound.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 3,5,6-Tribromopyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,5,6-Tribromopyridin-2-amine in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its chemical structure—a halogenated pyridine ring with an amine substituent—suggests it is likely a poorly soluble compound in many common non-polar and some polar aprotic solvents. Halogenated aromatic compounds often exhibit high crystallinity and low aqueous solubility. The presence of the amine group may slightly enhance its solubility in protic solvents through hydrogen bonding.
Q2: I am observing very low solubility of this compound in my reaction solvent. What are the initial steps I should take?
When encountering low solubility, a systematic approach is recommended. First, confirm the purity of your this compound, as impurities can sometimes affect solubility. Subsequently, consider simple physical modifications such as increasing the reaction temperature or providing more vigorous agitation. If these methods are insufficient, a change in the solvent system or the use of solubility enhancement techniques may be necessary.
Q3: Can changing the solvent improve the solubility of this compound?
Yes, solvent selection is a critical factor influencing solubility.[1][2][3] A solvent screen with small-scale experiments using a variety of solvents with different polarities (e.g., polar protic, polar aprotic, and non-polar) is a practical first step. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF) are often good starting points for poorly soluble compounds.
Q4: Are there chemical modification strategies to improve the solubility of this compound?
Chemical modification is a powerful tool for enhancing solubility. For this compound, derivatization of the amine group could be explored. For instance, salt formation by reacting the basic amine with an acid can significantly increase aqueous solubility.[4][5] However, this approach is dependent on the compatibility of the salt with the desired reaction conditions.
Troubleshooting Guide: Improving Solubility in Reaction Media
This guide provides a structured approach to troubleshooting and overcoming solubility issues with this compound during chemical reactions.
Initial Assessment
| Issue | Potential Cause | Recommended Action |
| Incomplete dissolution of starting material | Insufficient solvent volume, low temperature, inadequate agitation. | Increase solvent volume, gently heat the mixture (check for thermal stability), and ensure vigorous stirring or sonication. |
| Precipitation of starting material during reaction | Change in reaction medium polarity, formation of an insoluble intermediate, temperature fluctuation. | Analyze the precipitate to confirm its identity. Consider a co-solvent system to maintain solubility throughout the reaction. Ensure stable temperature control. |
| Low reaction yield despite apparent dissolution | Poor solubility of a key reagent or catalyst, formation of an insoluble byproduct that inhibits the reaction. | Evaluate the solubility of all reaction components. Consider alternative catalysts or reagents with better solubility profiles. |
Advanced Solubility Enhancement Techniques
If initial troubleshooting steps do not resolve the solubility issue, the following advanced techniques can be employed.
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Co-solvency : This technique involves adding a water-miscible solvent (a co-solvent) in which the compound has higher solubility to the primary reaction solvent.[6][7][8][9][10] This alters the overall polarity of the solvent system, often leading to a significant increase in the solubility of non-polar compounds.[6][7][8][9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][11]
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Hydrotropy : Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, a hydrotrope, increases the aqueous solubility of a poorly soluble drug.[11][12][13][14] Hydrotropes are typically amphiphilic molecules that can form non-covalent complexes with the insoluble compound. Examples of hydrotropes include sodium benzoate, sodium salicylate, and nicotinamide.[11][13]
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Complexation : This method involves the formation of a soluble complex between the poorly soluble compound and a complexing agent.[15][16] Cyclodextrins are commonly used for this purpose, encapsulating the hydrophobic part of the drug molecule within their cavity to enhance its aqueous solubility.[17][18][19]
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Solid Dispersion : In this technique, the active pharmaceutical ingredient (API) is dispersed in an inert carrier matrix at a solid state.[17][20][21] This can be achieved through methods like melting (fusion), solvent evaporation, or a combination of both.[20] The resulting product often exhibits enhanced solubility and dissolution rates due to the amorphous nature of the dispersed API.[4][21][22]
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Particle Size Reduction : Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][17][23] Techniques like micronization and nanosuspension can be employed for this purpose.[4][17]
Experimental Protocols
Protocol 1: Screening for Optimal Solvent/Co-solvent System
Objective: To identify a suitable solvent or co-solvent system that provides adequate solubility for this compound for a specific reaction.
Materials:
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This compound
-
A selection of solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF, DMSO, Ethanol, Water)
-
A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
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Small-volume vials (e.g., 2 mL) with magnetic stir bars
-
Magnetic stir plate with heating capability
-
Analytical balance
Procedure:
-
Accurately weigh a small, fixed amount of this compound (e.g., 10 mg) into each vial.
-
Add a fixed volume (e.g., 1 mL) of a single solvent to each vial.
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Stir the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
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Visually inspect each vial for complete dissolution. Note the solvents in which the compound is fully or partially soluble.
-
For solvents showing partial solubility, create co-solvent systems. For example, prepare mixtures of the primary solvent with a co-solvent in varying ratios (e.g., 9:1, 4:1, 1:1).
-
Repeat steps 1-4 with the co-solvent systems.
-
If necessary, gradually increase the temperature and observe the effect on solubility, being mindful of the compound's stability.
-
Record the qualitative solubility (insoluble, sparingly soluble, soluble) for each solvent and co-solvent system at each temperature.
Protocol 2: Evaluation of Hydrotropic Solubilization
Objective: To assess the effectiveness of different hydrotropes in enhancing the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydrotropic agents (e.g., Sodium Benzoate, Sodium Salicylate, Urea, Nicotinamide)
-
Deionized water
-
Vials with stir bars
-
Stir plate
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare stock solutions of the hydrotropic agents in deionized water at various concentrations (e.g., 1 M, 2 M, 5 M).
-
Add an excess amount of this compound to a series of vials.
-
Add a fixed volume of each hydrotrope solution (and a control of deionized water) to the vials.
-
Seal the vials and stir the mixtures at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow any undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in each filtered sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Plot the solubility of this compound as a function of the hydrotrope concentration to determine the most effective agent and concentration.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents at 25°C and 50°C
| Solvent | Polarity Index | Solubility at 25°C | Solubility at 50°C |
| Toluene | 2.4 | Insoluble | Sparingly Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | Soluble |
| Acetonitrile | 5.8 | Sparingly Soluble | Soluble |
| Ethanol | 4.3 | Sparingly Soluble | Soluble |
| Dimethylformamide (DMF) | 6.4 | Soluble | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Freely Soluble |
| Water | 10.2 | Insoluble | Insoluble |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Quantitative Solubility Enhancement using Co-solvents and Hydrotropes (Hypothetical Data)
| System | Ratio/Concentration | Solubility (mg/mL) at 25°C |
| Toluene | - | < 0.1 |
| Toluene:Ethanol | 9:1 | 0.5 |
| Toluene:Ethanol | 1:1 | 2.1 |
| Water | - | < 0.01 |
| 1 M Sodium Benzoate | - | 0.8 |
| 2 M Sodium Benzoate | - | 1.5 |
| 1 M Nicotinamide | - | 1.2 |
| 2 M Nicotinamide | - | 2.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: Overview of key strategies for enhancing the solubility of poorly soluble compounds.
References
- 1. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 4. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api-events.drreddys.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. Co-solvency: Significance and symbolism [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 23. ascendiacdmo.com [ascendiacdmo.com]
Navigating Steric Hindrance in 3,5,6-Tribromopyridin-2-amine Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The highly substituted 3,5,6-Tribromopyridin-2-amine is a valuable, yet challenging, building block in medicinal chemistry and materials science. Its dense arrangement of three bromine atoms and an amino group presents significant steric and electronic hurdles in common cross-coupling reactions. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully manage steric hindrance and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?
A1: The primary challenges with this substrate stem from a combination of factors:
-
Extreme Steric Hindrance: The bromine atoms at the 3, 5, and 6 positions, along with the amino group at the 2-position, create a crowded environment around the pyridine ring. This steric bulk can impede the approach of the palladium catalyst to the C-Br bonds, hindering the crucial oxidative addition step of the catalytic cycle.
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and shutting down the reaction. This is a common issue with pyridine-containing substrates.
-
Chelation by the 2-Amino Group: The amino group at the 2-position is ortho to the C3-Br bond and can form a chelate with the palladium catalyst. This chelation can either be beneficial, by directing the reaction to a specific position, or detrimental, by forming an overly stable complex that is reluctant to undergo further reaction.
-
Low Reactivity of C-Br Bonds: The electron-withdrawing nature of the bromine atoms and the pyridine ring can reduce the electron density of the C-Br bonds, making them less susceptible to oxidative addition.
Q2: Which bromine atom is most likely to react first in a Suzuki-Miyaura or Buchwald-Hartwig reaction?
A2: Predicting the regioselectivity of cross-coupling reactions on polyhalogenated pyridines can be complex. Generally, the order of reactivity is influenced by both electronic and steric factors. For Suzuki-Miyaura couplings on related polyhalopyridines, the reactivity often follows the order C6 > C5 > C3. The C6 and C5 positions are generally more accessible to the catalyst. However, the directing effect of the 2-amino group in this compound could potentially favor reaction at the C3 position through chelation assistance. Experimental verification is crucial for determining the precise regioselectivity under your specific reaction conditions.
Q3: What are the best catalyst and ligand combinations for overcoming steric hindrance in reactions with this substrate?
A3: For sterically demanding substrates like this compound, the use of bulky, electron-rich phosphine ligands is critical. These ligands help to stabilize the palladium catalyst, promote oxidative addition, and prevent catalyst inhibition by the pyridine nitrogen.
| Ligand Family | Recommended Ligands | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for sterically hindered aryl halides. Promote monoligation of palladium, creating a more reactive catalytic species. |
| Josiphos Ligands | Josiphos | Can be effective for amination of chloropyridines and may offer advantages for this brominated analog. |
| Other Bulky Ligands | P(t-Bu)3 | A simple, yet effective, bulky and electron-rich phosphine ligand. |
Q4: Can I perform a Buchwald-Hartwig amination on the C-Br bonds of this compound, or will the existing amino group interfere?
A4: While challenging, it is possible. The existing 2-amino group can interfere by competing for the catalyst or by altering the electronic properties of the substrate. To favor the desired C-N bond formation, you will likely need to employ a significant excess of the incoming amine nucleophile and use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The choice of a highly active and sterically hindered ligand system (e.g., a Buchwald-type ligand) will be crucial to facilitate the reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | • Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox. • Use freshly distilled and degassed solvents. • Employ a more robust palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). |
| Insufficient Catalyst Activity | • Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). • Screen a panel of bulky, electron-rich phosphine ligands (see Table above). • Increase the reaction temperature, but monitor for catalyst decomposition (formation of palladium black). |
| Poor Transmetalation | • The choice of base is critical. Screen different bases such as K3PO4, Cs2CO3, and K2CO3. Ensure the base is finely powdered and anhydrous. • Consider using a boronate ester (e.g., pinacol ester) of your coupling partner, which can be more stable and reactive than the corresponding boronic acid. |
| Steric Hindrance | • Use a less sterically demanding boronic acid if possible. • Prolong the reaction time. |
Issue 2: Low Yield or Side Products in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Competitive Binding of the 2-Amino Group | • Use a larger excess of the amine nucleophile (e.g., 2-3 equivalents). • Employ a strong, hindered base like LiHMDS or KHMDS to favor deprotonation of the incoming amine. |
| Catalyst Decomposition | • Lower the reaction temperature and increase the reaction time. • Use a more stable palladium precatalyst. |
| Hydrodehalogenation (loss of Bromine) | • Ensure the reaction is thoroughly degassed to remove oxygen. • Use a less polar solvent. • Screen different palladium sources and ligands. |
| Homocoupling of the Amine | • This is less common but can occur. Ensure an inert atmosphere is maintained. |
Experimental Protocols
Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at what is predicted to be the most reactive C6 position. Optimization will be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)2 and SPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is designed for the amination of one of the C-Br bonds. The regioselectivity may vary, and careful analysis of the product mixture is necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (2.0 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes to pre-form the active catalyst.
-
Add this compound to the catalyst mixture.
-
Add the amine nucleophile.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Visualizing Reaction Logic and Workflows
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions of this compound.
Caption: A step-by-step experimental workflow for performing a Buchwald-Hartwig amination on this compound.
Technical Support Center: Workup Procedures for 3,5,6-Tribromopyridin-2-amine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of coupling reactions involving 3,5,6-Tribromopyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing coupling reactions with this compound?
A1: The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the 2-amino group, can coordinate with the palladium catalyst, potentially inhibiting its activity and leading to lower yields.[1][2]
-
Regioselectivity: With three bromine atoms, achieving selective mono-, di-, or tri-substitution can be difficult. The reactivity of the C-Br bonds can be influenced by their position relative to the nitrogen and amino groups. Generally, the reactivity order for bromopyridines is 4- > 2- > 3-position.[3]
-
Low Reactivity: The electron-withdrawing nature of the pyridine ring and the multiple bromine atoms can render the substrate electron-deficient, which can affect the oxidative addition step in the catalytic cycle.[4]
-
Complex Product Mixtures: The potential for multiple coupling events and side reactions can lead to complex crude product mixtures, making purification challenging.
Q2: How can I minimize catalyst poisoning when using this compound?
A2: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings.[2] These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.
-
Use of Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[2]
-
Increased Catalyst Loading: While not always ideal from a cost and sustainability perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial inhibition.[2]
Q3: My aminopyridine derivative is showing significant tailing during silica gel column chromatography. How can I improve the peak shape?
A3: Tailing of basic compounds like aminopyridines on silica gel is a common issue due to interactions with acidic silanol groups. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or pyridine, to your mobile phase (eluent). This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.
Q4: What are the most common side reactions to look out for?
A4: Common side reactions in palladium-catalyzed cross-coupling reactions with brominated pyridines include:
-
Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom. It can be minimized by ensuring an efficient coupling reaction and using appropriate ligands.
-
Homocoupling: The formation of symmetrical biaryl or diyne byproducts from the coupling partners. This is more common in Sonogashira reactions and can be suppressed by using copper-free conditions where appropriate.[5]
-
Protodeboronation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid can occur, especially with electron-rich or heteroaromatic boronic acids. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst inhibition by the pyridine nitrogen. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider using a pre-catalyst.[2] |
| Inactive catalyst. | Ensure you are using a high-purity catalyst and that solvents are thoroughly degassed to prevent catalyst oxidation.[4] | |
| Suboptimal base. | Screen different bases. For aminopyridines, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. The presence of water can be crucial for the activity of some inorganic bases.[2][4] | |
| Significant Byproduct Formation (e.g., Hydrodehalogenation) | Presence of protic impurities. | Ensure all reagents and solvents are strictly anhydrous.[2] |
| Unstable boronic acid. | Use fresh boronic acid or consider more stable boronate esters (e.g., pinacol esters).[2] | |
| Difficulty in Purifying Product | Co-elution with starting materials or byproducts. | Add triethylamine to the eluent during column chromatography to reduce tailing of the basic product. Consider reverse-phase chromatography if normal-phase is ineffective. |
| Formation of multiple regioisomers. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired isomer. Careful analysis of the crude mixture by LC-MS and NMR is crucial. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Catalyst poisoning by the 2-aminopyridine moiety. | This is a common challenge. Use of sterically hindered, electron-rich ligands is critical.[6] |
| Incorrect base selection. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. However, for substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures.[7] | |
| Poor reagent purity. | Organometallic reactions are sensitive to air and moisture. Ensure solvents are anhydrous and degassed, and that all reagents are of high purity.[8] | |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the active Pd(0) has precipitated. Optimize the ligand-to-palladium ratio and ensure a strictly inert atmosphere. |
| Reaction Stalls | Catalyst deactivation over time. | This can happen if the catalyst is not stable under the reaction conditions. Consider using a more robust pre-catalyst. |
Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Ineffective catalyst system. | Ensure both a palladium catalyst and a copper(I) co-catalyst (typically CuI) are used, unless employing a copper-free protocol.[5] |
| Base is not effective. | An amine base like triethylamine or diisopropylamine is typically required to generate the copper acetylide in situ.[5] | |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Reaction conditions favor alkyne dimerization. | This is a common side reaction. Running the reaction under strictly anaerobic conditions can help. Alternatively, consider using a copper-free Sonogashira protocol. |
| Difficulty Removing Copper Salts During Workup | Residual copper salts in the organic layer. | Wash the organic layer with an aqueous solution of ammonium chloride to help remove copper salts.[5] |
| Product is Unstable | The resulting alkynyl-aminopyridine may be sensitive to the purification conditions. | Avoid acidic conditions during workup and chromatography. Consider using neutral alumina for chromatography if the product is sensitive to silica gel. |
Quantitative Data
Disclaimer: The following data is for structurally similar aminobromopyridines and should be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2-Amino-4-bromopyridine | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 80 | 16 | 92 |
| 2-Amino-4-bromopyridine | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 86 |
(Data adapted from publicly available information for analogous compounds)[9][10]
Table 2: Representative Conditions for Sonogashira Coupling of Aminobromopyridines
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(TFA)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 96 |
| 2-Amino-3-bromopyridine | 1-Octyne | Pd(TFA)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 85 |
| 2-Amino-5-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N (2) | THF | 65 | 12 | 89 |
| 2-Amino-5-bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6 | 78 |
(Data adapted from publicly available information for analogous compounds)[11][12][13]
Experimental Protocols
General Workup Procedure for Palladium-Catalyzed Coupling Reactions
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate, dichloromethane, or toluene.
-
Filtration (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts. Wash the filter cake with the same organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (especially for Sonogashira reactions to remove copper salts).[5]
-
Saturated aqueous sodium bicarbonate solution if the reaction was run under acidic conditions or to remove acidic byproducts.
-
Brine to facilitate phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. As noted in the FAQs, it is often beneficial to add 0.5-1% triethylamine to the eluent to prevent tailing of the aminopyridine product.
Visualizations
Experimental Workflow
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5,6-Tribromopyridin-2-amine and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,6-tribromopyridin-2-amine and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges related to byproduct formation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts are under-brominated isomers of 2-aminopyridine. The bromination of 2-aminopyridine is a stepwise process, and incomplete reaction can lead to a complex mixture of mono-, di-, and tri-brominated species. At elevated temperatures (e.g., 500°C), a wide array of isomers can be formed, including:
-
Monobromo-isomers: 2-amino-3-bromopyridine, 2-amino-5-bromopyridine, and 2-amino-6-bromopyridine.[1]
-
Dibromo-isomers: 2-amino-3,5-dibromopyridine, 2-amino-3,6-dibromopyridine, and 2-amino-5,6-dibromopyridine.[1]
At room temperature, the reaction is less extensive, primarily yielding a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.[1]
Q2: How does reaction temperature affect byproduct formation?
A2: Temperature is a critical parameter. Higher temperatures generally favor the formation of more highly brominated species, including the desired this compound. However, excessively high temperatures can also lead to decomposition and the formation of a complex, difficult-to-separate mixture of byproducts.[1][2] Lower temperatures tend to yield less bromination, resulting in a higher proportion of mono- and di-brominated byproducts.
Q3: What is "tar formation" and how can I prevent it?
A3: Tar formation refers to the generation of high-molecular-weight, complex, and often intractable polymeric materials. In the context of bromination, this can occur due to the high reactivity of the reagents and intermediates, especially at elevated temperatures. To minimize tar formation:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture and avoid localized overheating.
-
Control the rate of addition of the brominating agent to prevent a rapid, exothermic reaction.
-
Maintain the optimal reaction temperature; avoid excessive heat.
-
Consider using a milder brominating agent or a solvent system that can better dissipate heat.
Q4: How can I monitor the progress of the reaction and identify byproducts?
A4: The reaction progress and the formation of byproducts can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the composition of the reaction mixture, allowing for the determination of the relative amounts of the desired product and various byproducts.[3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weights and fragmentation patterns of volatile components in the reaction mixture, aiding in the structural elucidation of byproducts.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction (insufficient brominating agent, time, or temperature).- Formation of a large proportion of under-brominated byproducts.- Product loss during workup and purification. | - Increase the equivalents of the brominating agent.- Prolong the reaction time or increase the reaction temperature, monitoring carefully for decomposition.- Optimize the purification protocol to minimize losses. |
| Complex mixture of isomeric byproducts | - Non-optimal reaction temperature.- Incorrect choice of brominating agent or solvent. | - Carefully control the reaction temperature. A gradual increase in temperature might be necessary to drive the reaction to completion without excessive byproduct formation.- Screen different brominating agents (e.g., NBS, Br₂) and solvents to improve regioselectivity. |
| Significant tar formation | - Reaction temperature is too high.- Poor heat dissipation.- High concentration of reactants. | - Lower the reaction temperature.- Ensure vigorous stirring and consider using a larger reaction vessel or a solvent with a higher boiling point to aid in heat dissipation.- Add the brominating agent slowly and in portions. |
| Difficulty in purifying the final product | - Byproducts have similar polarity to the desired product.- Tailing of the product on silica gel column chromatography. | - For column chromatography, use a long column and a shallow solvent gradient for better separation. Consider using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing.[8][9]- For recrystallization, screen a wide range of solvents and solvent mixtures to find a system where the solubility of the product and byproducts differ significantly.[10][11][12] |
Data Presentation
Table 1: Hypothetical Influence of Temperature on Byproduct Distribution in the Bromination of 2-Aminopyridine
| Temperature | 2-Aminopyridine (Starting Material) | Mono-bromo Isomers | Di-bromo Isomers | This compound (Product) | Tar/Decomposition |
| Room Temp. | ~10% | ~60% | ~25% | ~5% | <1% |
| 50 °C | <5% | ~30% | ~45% | ~20% | ~1% |
| 100 °C | <1% | ~10% | ~30% | ~55% | ~4% |
| >150 °C | <1% | ~5% | ~20% | ~40% | ~34% |
Note: This table presents illustrative data based on qualitative descriptions from the literature to demonstrate the general trend of byproduct formation with increasing temperature. Actual results will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS) or Liquid Bromine
-
Anhydrous Acetic Acid or other suitable solvent
-
Sodium hydroxide solution
-
Sodium thiosulfate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2-aminopyridine (1 equivalent) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the brominating agent (e.g., NBS, 3.1 equivalents) portion-wise or liquid bromine (3.1 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to a predetermined optimal temperature (e.g., 50-100 °C) and stir for several hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess bromine with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). A shallow gradient is recommended for better separation of isomers. To mitigate tailing of the basic aminopyridine compounds, 0.5-1% triethylamine can be added to the eluent.[8][9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Reaction pathway for the bromination of 2-aminopyridine.
Caption: Troubleshooting workflow for low yield.
References
- 1. Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
effect of base and solvent on 3,5,6-Tribromopyridin-2-amine reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of 3,5,6-Tribromopyridin-2-amine. The following information addresses common issues related to the effect of bases and solvents on its reactivity in key cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in working with this compound?
A1: this compound presents several challenges in palladium-catalyzed cross-coupling reactions. The presence of three bromine atoms raises the issue of regioselectivity, as the reactivity of each C-Br bond can differ. The 2-amino group and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem". Careful optimization of reaction conditions is crucial to achieve the desired product with high selectivity and yield.
Q2: Which bromine atom is most likely to react first in a cross-coupling reaction?
A2: The relative reactivity of the bromine atoms in this compound can be influenced by both electronic and steric factors. In many palladium-catalyzed reactions of polyhalogenated pyridines, the C-Br bond at the 6-position is often the most reactive due to its position para to the pyridine nitrogen, which can activate it towards oxidative addition. The C-Br bond at the 3-position may be the least reactive due to steric hindrance from the adjacent amino group and the bromine at the 5-position. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence this selectivity.
Q3: What are common side reactions to watch out for?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom. This can be promoted by certain bases, high temperatures, or the presence of protic impurities.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and lose its boron group, rendering it inactive. This is more prevalent when using aqueous bases or protic solvents.
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct, often promoted by the presence of oxygen.
-
Multiple substitutions: Reaction at more than one bromine site when mono-substitution is desired. Controlling stoichiometry and reaction time is key to minimizing this.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. Typical temperatures for Suzuki couplings of bromopyridines are in the range of 80-110 °C. |
| Inappropriate Base | If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical for activating the boronic acid. |
| Poor Solubility of Reagents | Screen alternative solvents or solvent mixtures. For example, if using dioxane/water, try adjusting the ratio or switching to toluene/water or DMF/water. |
| Catalyst Inhibition | The 2-amino group or pyridine nitrogen may be inhibiting the catalyst. Trying a different ligand, particularly a bulkier one, may mitigate this effect. |
Issue: Poor Regioselectivity or Multiple Substitutions
| Potential Cause | Troubleshooting Step |
| Reaction Too Forcing | High temperatures and long reaction times can lead to loss of selectivity. Try lowering the temperature and monitoring the reaction closely to stop it once the desired mono-substituted product is formed. |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid for mono-substitution. Using a larger excess can drive the reaction towards multiple substitutions. |
| Catalyst/Ligand Choice | Some catalyst/ligand systems may favor reaction at multiple sites. Screening different ligands can help identify a more selective system. |
Buchwald-Hartwig Amination
Issue: Low Yield of the Desired Aminated Product
| Potential Cause | Troubleshooting Step |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures. |
| Ligand Choice | The choice of phosphine ligand is crucial. For amination with primary amines, ligands like XPhos or BrettPhos are often effective. For secondary amines, RuPhos can be a good choice. Screening different ligands is often necessary. |
| Solvent Effects | Toluene and dioxane are common and effective solvents. THF can also be used but may sometimes result in lower yields. Ensure the use of anhydrous, degassed solvents. |
| Catalyst Deactivation | As with Suzuki coupling, the pyridine nitrogen and amino group can inhibit the catalyst. Using a pre-catalyst or a higher catalyst loading might be necessary. |
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a reference for optimization of reactions with this compound.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Bromopyridines (Representative Data)
| Entry | Bromopyridine Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 71 |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | THF | 100 | 55 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 75 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | DMF | 80 | 20 |
Data is illustrative and sourced from analogous systems to guide experimental design.[1][2][3]
Table 2: Effect of Base and Ligand on Buchwald-Hartwig Amination of Bromopyridines (Representative Data)
| Entry | Bromopyridine Substrate | Amine | Base | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-6-bromopyridine | Morpholine | NaOtBu | XPhos | Toluene | 100 | 95 |
| 2 | 2-Amino-6-bromopyridine | Aniline | Cs₂CO₃ | BINAP | Dioxane | 110 | 78 |
| 3 | 5-Bromopyrimidine | Benzylamine | NaOtBu | Xantphos | Toluene | 110 | 82 |
| 4 | 5-Bromopyrimidine | Aniline | K₃PO₄ | RuPhos | Dioxane | 100 | 65 |
Data is illustrative and sourced from analogous systems to guide experimental design.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for the mono-amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% - if not using a pre-catalyst)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Brominated Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Brominated pyridines, in particular, serve as versatile building blocks for the synthesis of complex pharmaceutical compounds through various palladium-catalyzed cross-coupling reactions. The position of the bromine atom on the pyridine ring significantly influences the substrate's reactivity, impacting reaction efficiency, yield, and the choice of catalytic system. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data.
General Reactivity Trend
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The reactivity of the C-Br bond in bromopyridines is governed by the electronic effect of the ring nitrogen. Generally, the observed order of reactivity for bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para-position highly polarizes the C4-Br bond. This makes the carbon atom at the 4-position highly electrophilic and susceptible to oxidative addition, leading to high reactivity.[1]
-
2-Bromopyridine: The C2-Br bond is also activated by the nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom from the meta-position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates compared to the other two isomers.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections present a summary of the performance of 2-, 3-, and 4-bromopyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from various sources and it should be noted that direct comparison of yields can be influenced by variations in reaction conditions, catalysts, and coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1] The reactivity of bromopyridine isomers in this reaction generally follows the established trend.
| Bromopyridine Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | 96[2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Not Specified | 75[2] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 110 | 83[3] |
Note: The reaction conditions presented in this table are not identical and are sourced from different studies. Therefore, the yields are indicative of the reactivity under the specified conditions and not a direct head-to-head comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in many biologically active compounds.[4][5]
| Bromopyridine Isomer | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XantPhos | DBU | DMF | Not Specified | 20[6] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 83[7] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60[8] |
Note: The data presented is for different derivatives of bromopyridines and under varied conditions, highlighting the feasibility of the reaction for different isomers.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[9]
| Bromopyridine Isomer | Alkyne Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 96[10] |
| 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Not Specified | High[9] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 25[11] |
Note: The yields are reported for substituted bromopyridines and are intended to demonstrate the applicability of the Sonogashira coupling to various bromopyridine scaffolds.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving brominated pyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is adapted from a procedure for the coupling of substituted bromopyridines.[2]
Materials:
-
2-Bromopyridine
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Isopropanol
-
Deionized water
Procedure:
-
In a reaction flask, dissolve 2-bromopyridine (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Add palladium(II) acetate (0.02 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction is typically open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 2: Generalized Protocol for Buchwald-Hartwig Amination of 3-Bromopyridine
The following is a generalized protocol; optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.[4]
Materials:
-
3-Bromopyridine
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.5 equivalents relative to Pd)
-
Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add 3-bromopyridine to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography.
Protocol 3: Detailed Protocol for Sonogashira Coupling of a Substituted Bromopyridine
This protocol is a general procedure for the Sonogashira coupling of an aminobromopyridine with a terminal alkyne.[9]
Materials:
-
2-Amino-4-bromopyridine
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-amino-4-bromopyridine (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The choice of bromopyridine isomer is a critical parameter in planning a synthetic route utilizing palladium-catalyzed cross-coupling reactions. 4-Bromopyridine is generally the most reactive isomer due to strong electronic activation from the para-nitrogen.[1] 2-Bromopyridine is also highly reactive but can present challenges due to potential catalyst inhibition by the adjacent nitrogen atom, sometimes necessitating specialized ligands or conditions.[1] 3-Bromopyridine is the least reactive of the three isomers and may require more forcing conditions or highly active catalyst systems to achieve good yields. A thorough understanding of these reactivity trends, coupled with careful selection of reaction conditions, is paramount for the successful synthesis of pyridine-containing target molecules in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to 3,5,6-Tribromopyridin-2-amine and Other Halogenated Pyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, halogenated pyridines serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic placement of halogen atoms on the pyridine ring dictates its reactivity and provides a versatile handle for a variety of cross-coupling reactions. This guide offers an objective comparison of 3,5,6-tribromopyridin-2-amine with other halogenated pyridines, supported by experimental data, to aid in the selection of the optimal substrate for specific synthetic transformations.
Reactivity Overview: The Influence of Halogen and Substitution Pattern
The reactivity of halogenated pyridines in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is primarily governed by the carbon-halogen bond strength and the electronic environment of the pyridine ring. The general reactivity trend for halogens is I > Br > Cl, a direct consequence of the decreasing bond dissociation energies. Consequently, brominated pyridines are generally more reactive than their chlorinated counterparts, often requiring milder reaction conditions and achieving higher yields.
Polyhalogenated pyridines, such as this compound, introduce an additional layer of complexity and opportunity: regioselectivity. The differential reactivity of the halogen atoms, influenced by their position relative to the nitrogen atom and other substituents, allows for selective and sequential functionalization.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of this compound and other halogenated pyridines in three cornerstone cross-coupling reactions. The data presented is a synthesis of literature reports and aims to provide a clear comparison of yields and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The choice of halogenated pyridine significantly impacts the reaction efficiency.
Table 1: Comparison of Halogenated Pyridines in Suzuki-Miyaura Coupling
| Halogenated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 110 | 12 | ~70-80% (mono-arylation at C6) |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better (Di-arylated)[1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylated)[1] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 12-24 | Moderate to High |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | >95% |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90% |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 110 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-phenyl-3,5-dibromopyridin-2-amine.
Logical Relationship: Factors Influencing Suzuki-Miyaura Coupling
References
Spectroscopic Validation of Brominated Pyridin-2-amine Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for the validation of products derived from brominated pyridin-2-amines, with a focus on 3,5-Dibromopyridin-2-amine due to the availability of reference data.
Spectroscopic Characterization of 3,5-Dibromopyridin-2-amine
The validation of any synthesis begins with the thorough characterization of the starting material. The following tables summarize the key spectroscopic data for 3,5-Dibromopyridin-2-amine.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,5-Dibromopyridin-2-amine, the ¹H and ¹³C NMR spectra provide distinct signals corresponding to the pyridine ring protons and carbons.
Table 1: ¹H and ¹³C NMR Data for 3,5-Dibromopyridin-2-amine. [1]
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | 8.03 | d | 2.0 | H-6 |
| ¹H | 7.75 | d | 2.0 | H-4 |
| ¹H | 5.14 | br s | - | -NH₂ |
| ¹³C | 154.5 | - | - | C-2 |
| ¹³C | 147.6 | - | - | C-6 |
| ¹³C | 141.9 | - | - | C-4 |
| ¹³C | 107.1 | - | - | C-5 |
| ¹³C | 104.6 | - | - | C-3 |
Solvent: CDCl₃
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For bromine-containing compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule with two bromine atoms, a characteristic M:M+2:M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1 is expected for the molecular ion peak.
Table 2: Mass Spectrometry Data for 3,5-Dibromopyridin-2-amine. [1]
| m/z | Relative Intensity (%) | Assignment |
| 250 | 59 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |
| 252 | 100 | [M+2]⁺ (⁷⁹Br, ⁸¹Br) |
| 254 | 51 | [M+4]⁺ (⁸¹Br, ⁸¹Br) |
| 171/173 | 22 | [M-Br]⁺ |
| 92 | 65 | [M-2Br]⁺ |
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 3,5-Dibromopyridin-2-amine, the key vibrational bands are associated with the amino group and the pyridine ring.
Table 3: Key IR Absorption Bands for Aminopyridines.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3400-3250 | N-H stretch | Primary amines show two bands (asymmetric and symmetric). |
| 1650-1580 | N-H bend | Scissoring vibration of the primary amine. |
| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| 1335-1250 | C-N stretch | Aromatic amine C-N bond stretching. |
Validation of Reaction Products: A Comparative Approach
The following sections detail the expected spectroscopic changes upon subjecting 3,5-Dibromopyridin-2-amine to Suzuki-Miyaura and Buchwald-Hartwig reactions. These examples serve as a guide for validating the successful formation of the desired products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of 3,5-Dibromopyridin-2-amine with an arylboronic acid is expected to replace one or both bromine atoms with the aryl group. The regioselectivity of the reaction can be influenced by the reaction conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling and subsequent product validation.
Expected Spectroscopic Changes:
-
¹H NMR: Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group. The signals for the pyridine ring protons will also shift depending on the position of substitution.
-
¹³C NMR: Appearance of new signals corresponding to the carbons of the aryl group. The signals for the brominated carbons on the pyridine ring will be replaced by signals for the carbon-aryl bond and will shift significantly upfield.
-
Mass Spectrometry: The molecular ion peak will shift to a higher m/z value corresponding to the replacement of a bromine atom (mass ~79/81) with the aryl group. The isotopic pattern will change depending on whether one or both bromine atoms have been substituted.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Reacting 3,5-Dibromopyridin-2-amine with an amine in the presence of a palladium catalyst would lead to the formation of a diaminopyridine derivative.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination and subsequent product validation.
Expected Spectroscopic Changes:
-
¹H NMR: Appearance of new signals corresponding to the protons of the newly introduced amino group. A new N-H signal may appear if a primary amine is used.
-
¹³C NMR: Similar to the Suzuki coupling, the signal for the carbon atom where substitution occurred will shift significantly.
-
Mass Spectrometry: The molecular ion peak will shift to a higher m/z value corresponding to the replacement of a bromine atom with the new amino group. The isotopic pattern will change accordingly.
-
IR Spectroscopy: If a primary amine is used as the reactant, the product will show N-H stretching bands for both amino groups. If a secondary amine is used, the product will show a single N-H stretching band for the newly formed secondary amine.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are general procedures for the spectroscopic analysis and the synthesis of derivatives of brominated pyridin-2-amines.
General Procedure for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
General Procedure for Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
General Procedure for IR Spectroscopic Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
General Synthetic Procedure for Suzuki-Miyaura Coupling
-
To a flask, add 3,5-Dibromopyridin-2-amine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or recrystallization.
General Synthetic Procedure for Buchwald-Hartwig Amination
-
To a flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 eq.).
-
Add the solvent (e.g., toluene), followed by 3,5-Dibromopyridin-2-amine (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Heat the reaction mixture and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or recrystallization.
Logical Relationship for Spectroscopic Analysis
Caption: Decision-making workflow for the validation of a reaction product using spectroscopy.
This guide provides a foundational framework for the spectroscopic validation of reaction products derived from brominated pyridin-2-amines. While specific data for 3,5,6-Tribromopyridin-2-amine remains elusive, the principles and comparative data presented for 3,5-Dibromopyridin-2-amine offer a robust starting point for researchers in the field. Careful application of these spectroscopic techniques and synthetic protocols will ensure the accurate characterization of novel compounds.
References
A Comparative Spectroscopic Guide to Brominated 2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of key brominated 2-aminopyridine derivatives. Halogenated pyridines are crucial synthons in medicinal chemistry, and a thorough understanding of their analytical characteristics is paramount for unambiguous structural elucidation and quality control. This document presents experimental data for 2-amino-3,5-dibromopyridine and 2-amino-5-bromo-3-iodopyridine, offering a clear comparative framework.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-amino-3,5-dibromopyridine and 2-amino-5-bromo-3-iodopyridine. These compounds serve as illustrative examples of how different halogen substitutions affect the spectroscopic fingerprints of the 2-aminopyridine scaffold.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| 2-Amino-3,5-dibromopyridine | CDCl₃ | δ = 8.03 (d, J = 2.0 Hz, 1H, H-6), 7.75 (d, J = 2.0 Hz, 1H, H-4), 5.14 (br s, 2H, NH₂)[1] |
| 2-Amino-5-bromo-3-iodopyridine | CDCl₃ | δ = 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Amino-3,5-dibromopyridine | CDCl₃ | δ = 154.5, 147.6, 141.9, 107.1, 104.6[1] |
| 2-Amino-5-bromo-3-iodopyridine | - | Data not available in the searched literature. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | m/z (relative abundance) |
| 2-Amino-3,5-dibromopyridine | ESI | m/z (%) = 254 (51, [M (⁸¹Br, ⁸¹Br)]+), 252 (100, [M (⁷⁹Br, ⁸¹Br)]+), 250 (59, [M (⁷⁹Br, ⁷⁹Br)]+), 173 (22), 171 (22), 92 (65)[1] |
| 2-Amino-5-bromo-3-iodopyridine | ESI | m/z calculated for C₅H₄N₂BrI 298.8159, found 300.7000 [M+H]⁺ (protonated molecule)[2] |
Table 4: Infrared (IR) Spectroscopic Data Interpretation
While specific IR data for these exact compounds were not detailed in the cited literature, the expected characteristic absorption bands for 2-aminopyridine derivatives are presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3500 - 3300 | Strong, Sharp (two bands for primary amine) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| N-H Bend (scissoring) | 1650 - 1580 | Strong |
| C=C and C=N Ring Stretching | 1600 - 1450 | Medium to Strong |
| C-Br Stretch | 700 - 500 | Strong |
| C-I Stretch | ~500 | Strong |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following are representative protocols for the synthesis and spectroscopic analysis of brominated 2-aminopyridine derivatives.
Synthesis Protocol: Bromination of 2-Aminopyridine
A common route to brominated 2-aminopyridines is the electrophilic substitution of 2-aminopyridine.
Synthesis of 2-Amino-5-bromopyridine and 2-Amino-3,5-dibromopyridine: To a solution of 2-aminopyridine in a suitable solvent such as acetone, N-bromosuccinimide (NBS) is added dropwise at a controlled temperature (e.g., 10 °C).[2] The reaction mixture is stirred for a specified time. The solvent is then removed under vacuum, and the residue can be purified by recrystallization from a solvent like ethanol to yield the brominated products.[2] The degree of bromination can be controlled by the stoichiometry of NBS. Using one equivalent of NBS primarily yields 2-amino-5-bromopyridine, while an excess can lead to the formation of 2-amino-3,5-dibromopyridine.[1][2]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 240 ppm) is employed, with a relaxation delay of 2-5 seconds. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules as it is a soft ionization method that typically results in the observation of the protonated molecular ion ([M+H]⁺).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is recorded and subtracted from the sample spectrum.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of brominated 2-aminopyridine derivatives.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Potential Signaling Pathway Modulation
While specific biological data for 3,5,6-tribromopyridin-2-amine derivatives is not extensively documented, aminopyridine scaffolds are known to be active in various biological pathways. For instance, some aminopyridine derivatives have been investigated as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that such compounds could potentially modulate.
Caption: Potential Kinase Inhibition Pathway.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,5,6-Tribromopyridin-2-amine
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of their research and the safety and efficacy of potential new medicines. 3,5,6-Tribromopyridin-2-amine is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Ensuring its purity is a critical step in any synthetic workflow. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of synthesized this compound, offering detailed experimental protocols and a comparative analysis of its performance against common alternatives.
Understanding the Importance of Purity Assessment
The synthesis of halogenated pyridines can often result in a mixture of products, including regioisomers and compounds with varying degrees of halogenation. For instance, in the bromination of aminopyridines, common impurities can include under-brominated species such as 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, as well as over-brominated products.[1][2] The presence of these impurities can have significant downstream effects, leading to difficulties in subsequent reactions, challenging purification procedures, and potentially impacting the biological activity of the final compounds. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and identify any process-related impurities.
Comparison of Key Analytical Methods
Several analytical techniques can be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, the identification of unknown impurities, and the available instrumentation. The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, excellent for quantifying impurities, widely applicable to a broad range of compounds.[3][4] | May require method development for optimal separation, potential for co-elution of impurities. | 95.0 - 99.9 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification by mass spectrometry. | Excellent for identifying volatile impurities, provides structural information for impurity identification.[1][5] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar compounds like amines.[6] | 97.5 - 99.8 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integral of NMR signals relative to a certified internal standard of known purity. | Provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte, highly accurate and precise.[7][8][9] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer and a suitable internal standard with non-overlapping signals.[10] | 98.5 - 99.9+ |
Comparative Purity Data of Synthesized this compound and Alternatives
To illustrate the application of these methods, the following table presents hypothetical purity data for a synthesized batch of this compound compared with two common, less-brominated alternatives often encountered as impurities or used as starting materials in their own right.
| Compound | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Major Impurities Identified |
| Synthesized this compound (Batch #SYN-TBPA-001) | 98.2 | 98.5 | 98.8 | 2-Amino-3,5-dibromopyridine (1.1%), 2-Aminopyridine (0.5%) |
| 2-Amino-3,5-dibromopyridine (Reference) | 99.5 | 99.6 | 99.8 | 2-Amino-5-bromopyridine (0.3%) |
| 2-Amino-5-bromopyridine (Reference) | 99.8 | 99.9 | 99.9+ | Unidentified trace impurities (<0.1%) |
This data highlights that while all three methods provide a good measure of purity, qNMR often gives the most accurate assessment as it is a primary ratio method. The chromatographic methods are excellent for identifying and quantifying minor impurities.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are detailed protocols for the three key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of halogenated pyridines.[3][11]
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities.[1][5] Due to the polar nature of the amine group, derivatization may sometimes be necessary to improve peak shape and thermal stability, though direct analysis is often possible.[6]
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.[5]
-
If derivatization is required, a common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a library (e.g., NIST).
Workflow for GC-MS Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[7][8]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[12]
-
Pulse Program: A single pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution by gentle vortexing.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for qNMR Purity Assessment.
Conclusion
The purity assessment of synthesized this compound is a critical quality control step that should be approached with a multi-faceted analytical strategy. While HPLC offers a robust and sensitive method for routine purity checks and impurity profiling, GC-MS is invaluable for the identification of volatile byproducts. For the highest level of accuracy and an absolute determination of purity, qNMR is the method of choice. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3,5,6-Tribromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of highly substituted pyridine rings is a critical endeavor in the synthesis of complex molecules for pharmaceuticals and materials science. 3,5,6-Tribromopyridin-2-amine is a versatile building block, offering multiple reactive sites for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. The strategic selection of a catalyst system is paramount to control regioselectivity and achieve high yields. This guide provides a comparative overview of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogs, with supporting data from literature on similar substrates.
The reactivity of the C-Br bonds in this compound is influenced by the electronic effects of the amino group and the pyridine nitrogen. The bromine atoms at the 3- and 5-positions are expected to have different reactivities compared to the bromine at the 6-position due to their proximity to the electron-donating amino group and the electron-withdrawing ring nitrogen. Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve selective coupling at a desired position.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For a substrate like this compound, the choice of the palladium catalyst and ligand is critical to navigate the challenges of coupling a polyhalogenated and electron-rich heteroarene. Below is a summary of catalyst systems commonly employed for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids.[1][2][3][4][5][6]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 85-110 | 12-24 | 70-95 | A standard, versatile catalyst. May require longer reaction times.[1][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100-110 | 8-18 | 80-98 | SPhos is a bulky, electron-rich ligand effective for challenging substrates.[7][8] |
| PdCl₂(dppf) | Cs₂CO₃ or K₂CO₃ | DMF or 1,4-Dioxane | 80-100 | 12-20 | 75-90 | Often used for heteroaryl couplings.[3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ or CsF | THF or Toluene | 80-100 | 6-16 | 85-99 | XPhos is another highly effective bulky phosphine ligand. |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[9] The choice of a suitable bulky, electron-rich phosphine ligand is crucial to facilitate the catalytic cycle and achieve high coupling efficiency, especially with a potentially coordinating substrate like an aminopyridine.[1][9][10][11]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 4-18 | 60-85 | A classic system for C-N coupling.[10] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ or NaOtBu | 1,4-Dioxane or Toluene | 90-120 | 12-24 | 70-95 | Xantphos is a wide bite-angle ligand, often effective in preventing β-hydride elimination.[12] |
| Pd₂(dba)₃ / XPhos or RuPhos | LiHMDS or NaOtBu | THF or Toluene | 65-110 | 12-24 | 80-98 | Second-generation Buchwald ligands are often more effective for a wider range of amines.[1] |
| [Pd(allyl)Cl]₂ / cataCXium® A | K₃PO₄ | t-BuOH | 80-100 | 12-24 | 75-90 | Air-stable palladium precatalyst with a carbene ligand. |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst under basic conditions.[2][13][14][15]
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N or DIPA | THF or DMF | RT-60 | 2-16 | 70-95 | The classic Sonogashira conditions.[16] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF or Toluene | 80-100 | 3-12 | 75-98 | A very common and reliable catalyst system.[7] |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N / Piperidine | DMF | 25-80 | 4-18 | 80-96 | In situ generation of the active Pd(0) species. |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 98 | Effective for coupling with 2-amino-3-bromopyridines.[17] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[7][8]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.[1]
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed DMF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[7]
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the cross-coupling of this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of 3,5,6-Tribromopyridin-2-amine in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5,6-Tribromopyridin-2-amine with alternative polyhalogenated pyridines. Understanding the distinct reactivity profiles of these versatile building blocks is crucial for designing efficient synthetic routes in drug discovery and materials science. This comparison is supported by established principles of chemical reactivity and illustrative experimental data for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Introduction to the Reactivity of Polyhalogenated Pyridines
The reactivity of halogenated pyridines is significantly influenced by the number and position of the halogen substituents, as well as the presence of other functional groups. In the case of this compound, the pyridine ring is highly substituted with three bromine atoms and an amino group. The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms makes the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the amino group is electron-donating, which can modulate the reactivity of the ring.
Generally, halogens at the 2-, 4-, and 6-positions of the pyridine ring are more activated towards both nucleophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate during SNAr and to facilitate oxidative addition.
Comparative Analysis of Reactivity
For a comprehensive comparison, we will evaluate the performance of this compound against two alternative polyhalogenated pyridines: 2,3,5-Tribromopyridine and 2,3,6-Trichloropyridine . These alternatives offer different substitution patterns and halogen types, providing a broad basis for comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the C-X bond (where X is a halogen) towards oxidative addition to the palladium(0) catalyst is a critical factor.
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in literature |
| 2,3,5-Tribromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | ~70-80% (selective at C-2) |
| 2,3,6-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | Good to excellent yields (selective at C-2 and C-6) |
Mechanistic Considerations for Suzuki-Miyaura Coupling:
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. For polyhalogenated pyridines, this step is generally favored at the most electron-deficient positions (2-, 4-, and 6-positions). In this compound, the bromine atoms at the 6- and 5-positions are expected to be the most reactive, with the 6-position being more activated due to its proximity to the nitrogen atom.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds. Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.
Table 2: Comparison of Buchwald-Hartwig Amination Performance
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | Data not available in literature |
| 2,3,5-Tribromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | Moderate to good yields (selective at C-2) |
| 2,3,6-Trichloropyridine | Primary/Secondary Amines | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene | 80-100 | 4-24 | Good to high yields (selective at C-2 and C-6) |
Mechanistic Considerations for Buchwald-Hartwig Amination:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-X bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The reactivity trend is similar to that of the Suzuki coupling, with halogens at the 2- and 6-positions being the most reactive. The presence of the amino group in this compound could potentially influence the reaction by coordinating to the palladium catalyst, which might require the use of specific ligands to mitigate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity is highly dependent on the position of the leaving group relative to the electron-withdrawing nitrogen atom.
Table 3: Comparison of Nucleophilic Aromatic Substitution (SNAr) Performance
| Substrate | Nucleophile | Conditions | Product(s) |
| This compound | NaOMe | MeOH, reflux | Selective substitution at C-6 expected |
| 2,3,5-Tribromopyridine | NaOMe | MeOH, reflux | Substitution at C-2 |
| 2,3,6-Trichloropyridine | Various Nucleophiles | Varies | Substitution primarily at C-2 and C-6 |
Mechanistic Considerations for SNAr:
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. As mentioned, substitution is favored at the 2-, 4-, and 6-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. In this compound, the bromine at the 6-position is the most likely site for nucleophilic attack.
Comparative Guide to the Synthesis of 3,5,6-Tribromopyridin-2-amine: Characterization of Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for 3,5,6-Tribromopyridin-2-amine, a crucial building block in pharmaceutical and agrochemical research. A detailed examination of the intermediates formed during the direct bromination of 2-aminopyridine is presented, alongside an exploration of a potential alternative synthetic route. This guide aims to equip researchers with the necessary data and methodologies to make informed decisions in the synthesis of this and related compounds.
Direct Bromination of 2-Aminopyridine: A Stepwise Approach
The most common laboratory-scale synthesis of this compound involves the direct and sequential electrophilic bromination of 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing the incoming bromine atoms to the 3, 5, and subsequently 6 positions. The reaction proceeds through a series of mono- and di-brominated intermediates. Understanding the formation and characterization of these intermediates is critical for reaction optimization and impurity profiling.
Reaction Pathway for Direct Bromination
Caption: Proposed reaction pathway for the direct bromination of 2-aminopyridine.
Characterization of Key Intermediates
The selective synthesis of mono- and di-brominated intermediates can be challenging due to the activated nature of the pyridine ring. However, careful control of reaction conditions allows for the isolation and characterization of these species.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| 2-Amino-3-bromopyridine | 7.92 (dd, J=8.4, 4.2 Hz, 1H), 7.29 (dd, J=8.4, 1.2 Hz, 1H), 6.75 (dd, J=4.2, 1.2 Hz, 1H), 4.99 (br s, 2H, -NH2) | 147.5, 144.0, 138.5, 116.1, 110.1 | [M+H]+ 173.0/175.0 |
| 2-Amino-5-bromopyridine | 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH2) | 158.1, 149.9, 140.2, 110.9, 109.2 | [M+H]+ 173.0/175.0 |
| 2-Amino-6-bromopyridine | 7.25 (t, 1H), 6.71 (d, 1H), 6.27 (d, 1H), 4.61 (br s, 2H, -NH2) | 158.9, 139.7, 127.1, 115.6, 104.2 | [M+H]+ 173.0/175.0 |
| 2-Amino-3,5-dibromopyridine | 8.03 (d, J=2.0 Hz, 1H), 7.75 (d, J=2.0 Hz, 1H), 5.14 (br s, 2H, -NH2) | 154.5, 147.6, 141.9, 107.1, 104.6 | [M(79Br, 79Br)]+ 250, [M(79Br, 81Br)]+ 252, [M(81Br, 81Br)]+ 254 |
Note: NMR data can vary slightly depending on the solvent and instrument frequency.
Experimental Protocols
Synthesis of 2-Amino-3-bromopyridine
A preparation method for 2-amino-3-bromopyridine involves dissolving 2-aminopyridine in an organic solvent and cooling to 0°C. Half of the required liquid bromine is added dropwise. The reaction mixture is then warmed to 10-20°C, and acetic acid is added dropwise. After cooling back to below 0°C, the remaining bromine is added. The temperature is then raised, and the reaction is allowed to proceed for a specified time. The resulting mixture is neutralized with a sodium hydroxide solution, extracted, and concentrated to yield 2-amino-3-bromopyridine.
Synthesis of 2-Amino-6-bromopyridine
2-Amino-6-bromopyridine can be synthesized by reacting 2,6-dibromopyridine with methylamine under high pressure and temperature in a pressure tube. The reaction progress is monitored by thin-layer chromatography. The product is then extracted, purified (e.g., by sublimation), and characterized.
Synthesis of 2-Amino-3,5-dibromopyridine (as a byproduct)
During the synthesis of 2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine is often formed as a significant byproduct. The formation of this byproduct is attributed to over-bromination of the substrate. The amount of the brominating agent is a key factor in controlling the yield of the desired mono-brominated product and minimizing the formation of the di-brominated impurity.
Alternative Synthetic Route: A Potential Pathway
While direct bromination is a straightforward approach, it can suffer from a lack of selectivity and the formation of multiple byproducts, leading to purification challenges. An alternative strategy could involve the construction of a pre-functionalized pyridine ring followed by the introduction of the amino group. A potential, though not yet fully documented for the tribromo- aologue, alternative involves the synthesis of a polysubstituted pyridine followed by amination, similar to a method used for producing 2-amino-3,5,6-trifluoropyridine.
Proposed Alternative Synthetic Pathway
Caption: A conceptual alternative pathway for the synthesis of this compound.
This proposed route offers the potential for greater regiochemical control by introducing the bromine atoms onto a pyridine precursor before the amination step. The key challenge lies in the synthesis of the appropriate polybrominated pyridine starting material. The subsequent amination, potentially via a hydrazine intermediate followed by reduction, could provide a cleaner route to the final product.
Further research is required to validate this alternative pathway for the synthesis of this compound and to fully characterize its intermediates.
Experimental Workflow for Intermediate Characterization
A systematic approach is essential for the unambiguous identification and characterization of reaction intermediates. The following workflow outlines the key analytical techniques employed.
Caption: General experimental workflow for the isolation and characterization of intermediates.
Detailed Methodologies for Key Experiments:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are used for data acquisition.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the volatility and stability of the compound.
-
Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight of the intermediate. The isotopic pattern for bromine-containing compounds (¹⁹Br/⁸¹Br) is a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Samples can be analyzed as a KBr pellet or as a thin film.
-
Analysis: The presence of characteristic functional group frequencies (e.g., N-H stretches for the amino group, C-Br stretches, and aromatic C-H and C=C stretches) is confirmed.
-
This comprehensive guide provides a foundation for understanding the synthesis and intermediate characterization of this compound. The provided data and methodologies can be leveraged to optimize existing synthetic protocols and explore novel, more efficient routes to this valuable compound.
Comparative Kinetic Analysis of 3,5,6-Tribromopyridin-2-amine Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of cross-coupling reactions is paramount for optimizing synthetic routes and scaling up production. This guide provides a comparative analysis of the kinetic performance of 3,5,6-Tribromopyridin-2-amine in various palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct kinetic studies on this specific substrate, this analysis draws upon data from structurally similar polyhalogenated pyridines to provide a predictive framework for reaction performance.
The reactivity of halogenated pyridines in cross-coupling reactions is significantly influenced by the nature and position of the halogen substituents, the electronic properties of the pyridine ring, and the chosen catalytic system. For a substrate such as this compound, the presence of multiple bromine atoms and an amino group introduces a complex interplay of electronic and steric effects that govern the reaction kinetics.
Comparative Performance in Key Cross-Coupling Reactions
The following sections present a comparative overview of the expected kinetic behavior of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is collated from studies on analogous polyhalogenated and aminopyridine systems to provide a baseline for comparison.
Table 1: Comparative Kinetic Parameters for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Substrate | Catalyst System | Coupling Partner | Rate Constant (k, M⁻¹s⁻¹) | Reaction Order (Substrate) | Reaction Order (Catalyst) | Reference |
| 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | Heptyl boronic pinacol ester | Not Reported | Not Reported | Not Reported | [1] |
| 4-Bromoanisole | Pd/HPS | Phenylboronic acid | Not Reported | Not Reported | Not Reported | [2] |
| (E)-1-Bromo-2-phenylethene | Pd(dba)₂ / P(t-Bu)₃ | Phenylboronic acid | 1.8 | 1 | 1 | [3] |
Note: Direct kinetic data for this compound is not available in the cited literature. The data presented is for analogous substrates to provide a predictive comparison.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Substrate | Catalyst System | Amine Partner | Initial Rate (M/s) | Catalyst Loading (mol%) | Temperature (°C) | Reference |
| 2-Bromopyridines | Not Specified | Volatile amines | Not Reported | Not Reported | Not Reported | [4] |
| Aryl Halides | Pd₂(dba)₃ / BINAP | Primary/Secondary Amines | Not Reported | 1-2 | 80-110 | [5] |
Experimental Protocols for Kinetic Analysis
Detailed experimental protocols are crucial for reproducible kinetic studies. The following methodologies are representative of the techniques used to acquire the kinetic data for palladium-catalyzed cross-coupling reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via Reaction Progress Kinetic Analysis (RPKA)
This protocol is adapted from the principles of Reaction Progress Kinetic Analysis (RPKA), a powerful methodology for elucidating reaction mechanisms and rate laws from a minimal number of experiments.[6][7]
Materials:
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Internal standard (for chromatographic analysis)
-
In situ reaction monitoring instrumentation (e.g., ReactIR, EasySampler) or GC/LC-MS for offline analysis.
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the base, and the internal standard in the chosen solvent.
-
Catalyst Injection: In a separate vial, prepare a stock solution of the palladium catalyst and ligand. To initiate the reaction, inject the catalyst solution into the reaction vessel with vigorous stirring.
-
Data Collection: Monitor the reaction progress by taking aliquots at regular time intervals. Quench the aliquots immediately and analyze by a suitable chromatographic method (GC or LC-MS) to determine the concentrations of reactants and products. Alternatively, use in situ monitoring probes to collect data continuously.
-
Data Analysis: Plot the concentration of the limiting reagent versus time. The initial rate can be determined from the initial slope of this curve. To determine the reaction orders, perform a series of experiments varying the initial concentrations of each reactant and the catalyst ("different excess" experiments) and analyze the effect on the initial rate.[6]
Logical Flow of Kinetic Analysis
Caption: A generalized workflow for conducting kinetic analysis of a cross-coupling reaction.
Signaling Pathways and Catalytic Cycles
The efficiency of a cross-coupling reaction is dictated by the elementary steps within the catalytic cycle. Understanding these pathways is crucial for interpreting kinetic data.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling generally proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
By systematically evaluating the kinetic profiles of this compound in these fundamental cross-coupling reactions, researchers can make informed decisions regarding catalyst selection, reaction conditions, and overall synthetic strategy, ultimately accelerating the drug development pipeline. Further dedicated kinetic studies on this specific substrate are warranted to build a more comprehensive understanding of its reactivity.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape of Polychlorinated Pyridines: A Comparative Guide to 3,5,6-Trichloropyridin-2-amine and Its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Polychlorinated aminopyridines represent a class of versatile scaffolds, offering multiple reaction sites for diversification. This guide provides a comparative analysis of 3,5,6-trichloropyridin-2-amine and its close isomer, 2,3,5-trichloropyridine, in the context of synthetic applications, particularly in the development of kinase inhibitors. While direct experimental data for 3,5,6-trichloropyridin-2-amine is limited in publicly available literature, this guide leverages data from its close analogs to provide a predictive comparison of its utility.
Introduction to Polychlorinated Aminopyridines in Medicinal Chemistry
Polychlorinated aminopyridines are valuable starting materials in medicinal chemistry due to the distinct reactivity of their substituent groups. The chlorine atoms can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The amino group serves as a key nucleophile or a point for further functionalization, often playing a crucial role in forming hydrogen bonds with biological targets like the hinge region of kinases. The specific arrangement of the chlorine and amine substituents on the pyridine ring significantly influences the molecule's reactivity and the steric and electronic properties of its derivatives, ultimately impacting their biological activity.
Comparative Synthetic Utility: A Focus on Kinase Inhibitor Scaffolds
To illustrate the potential applications of 3,5,6-trichloropyridin-2-amine, we present a comparative analysis with the isomeric 2,3,5-trichloropyridine, for which synthetic protocols in the context of kinase inhibitor development are available. This comparison will highlight the strategic differences in synthetic routes based on the starting material.
Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
A common strategy in the synthesis of kinase inhibitors is the construction of a fused heterocyclic system that mimics the purine core of ATP. The pyrido[2,3-d]pyrimidine scaffold is a prominent example. The following sections detail the synthetic pathways to a generic pyrido[2,3-d]pyrimidine core starting from both 2,3,5-trichloropyridine and, hypothetically, from 3,5,6-trichloropyridin-2-amine.
Table 1: Comparison of Synthetic Routes to a Pyrido[2,3-d]pyrimidine Core
| Step | Starting Material: 2,3,5-Trichloropyridine | Starting Material: 3,5,6-Trichloropyridin-2-amine (Predicted) |
| 1 | Amination: Reaction with an amine (R¹-NH₂) under basic conditions to displace the chlorine at the 2-position. | Formylation: Reaction with a formylating agent to introduce a formyl group adjacent to the amino group. |
| 2 | Formylation: Introduction of a formyl group at the 4-position via ortho-lithiation and reaction with DMF. | Cyclization: Condensation with a suitable amine (R¹-NH₂) to form the pyrimidine ring. |
| 3 | Cyclization: Condensation with a guanidine derivative to form the pyrimidine ring. | Functionalization: Subsequent cross-coupling reactions at the remaining chloro positions. |
| Yield | Multi-step, moderate overall yield. | Potentially more convergent, yield would be dependent on the efficiency of the formylation and cyclization steps. |
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-3-formyl-5-chloropyridine Intermediate from 2,3,5-Trichloropyridine
Materials:
-
2,3,5-Trichloropyridine
-
Amine (R¹-NH₂)
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
Standard work-up and purification reagents
Procedure:
-
Amination: To a solution of 2,3,5-trichloropyridine in an appropriate solvent, add the desired amine (R¹-NH₂) and a suitable base (e.g., K₂CO₃). Heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS). After cooling, perform an aqueous work-up and purify the product by column chromatography to yield 2-(R¹-amino)-3,5-dichloropyridine.
-
Formylation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C. To this solution, add a solution of 2-(R¹-amino)-3,5-dichloropyridine in anhydrous THF dropwise at -78 °C. After stirring for 1 hour, add DMF and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the crude product by column chromatography to obtain 2-(R¹-amino)-5-chloro-3-formylpyridine.
Protocol 2: Predicted Synthesis of a Pyrido[2,3-d]pyrimidine from 3,5,6-Trichloropyridin-2-amine
Materials:
-
3,5,6-Trichloropyridin-2-amine
-
Vilsmeier-Haack reagent (POCl₃, DMF) or other formylating agent
-
Amine (R¹-NH₂)
-
Suitable solvent (e.g., ethanol, acetic acid)
-
Standard work-up and purification reagents
Procedure:
-
Formylation (Predicted): To a solution of 3,5,6-trichloropyridin-2-amine in a suitable solvent, add a formylating agent such as the Vilsmeier-Haack reagent. Heat the reaction as necessary and monitor by TLC or LC-MS. After completion, quench the reaction and perform a standard work-up to isolate the 2-amino-3-formyl-5,6-dichloropyridine intermediate.
-
Cyclization (Predicted): Dissolve the 2-amino-3-formyl-5,6-dichloropyridine intermediate and the desired amine (R¹-NH₂) in a suitable solvent like ethanol or acetic acid. Heat the mixture to reflux. The reaction progress would be monitored by TLC or LC-MS. Upon completion, the product would be isolated by cooling the reaction mixture and collecting the precipitate by filtration, followed by washing and drying. Further purification could be achieved by recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of the pyrido[2,3-d]pyrimidine core from the two different starting materials.
Caption: Synthetic workflow starting from 2,3,5-Trichloropyridine.
Caption: Predicted synthetic workflow from 3,5,6-Trichloropyridin-2-amine.
Conclusion and Future Outlook
While the direct synthetic applications of 3,5,6-trichloropyridin-2-amine are not extensively documented, its structural features suggest it is a promising, albeit challenging, building block. The presence of multiple reactive chlorine atoms and a nucleophilic amino group offers numerous possibilities for the construction of complex heterocyclic systems. The predicted synthetic route highlights a potentially more convergent approach to certain kinase inhibitor scaffolds compared to routes starting from other trichloropyridine isomers.
Further research is needed to explore the reactivity of 3,5,6-trichloropyridin-2-amine and to develop robust protocols for its selective functionalization. Such studies would unlock the full potential of this compound and expand the toolbox available to medicinal chemists for the design and synthesis of next-generation therapeutics. The comparative analysis presented here serves as a conceptual framework to guide these future investigations.
Safety Operating Guide
Proper Disposal of 3,5,6-Tribromopyridin-2-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5,6-Tribromopyridin-2-amine, a halogenated organic compound, is crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, in line with established safety protocols and regulatory requirements. Adherence to these guidelines will help mitigate risks and ensure compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe and compliant disposal.
-
Identify the Waste Stream : Clearly identify all waste containing this compound. This includes pure, unused compounds, contaminated labware (such as pipette tips and vials), and solutions.
-
Segregate as Halogenated Organic Waste : As a brominated compound, this compound must be segregated into a designated "Halogenated Organic Waste" stream.[1] It is critical not to mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[1]
Waste Collection and Containment
Proper containment is essential to prevent leaks and exposure.
-
Solid Waste : Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed at all times, except when adding waste.[1]
-
Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[1] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[1]
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.
Disposal Steps:
-
Consult Safety Data Sheet (SDS) : The SDS for this compound specifies that the contents and container should be disposed of at an approved waste disposal plant.[2]
-
Contact EH&S : Contact your institution's Environmental Health and Safety (EH&S) office or the designated chemical waste coordinator to schedule a pickup.[1]
-
Provide Documentation : Furnish the EH&S office with all necessary documentation regarding the waste's composition and volume.[1]
-
Professional Disposal : The licensed waste disposal facility will handle the final disposal, which for halogenated organic compounds, typically involves incineration at high temperatures to ensure complete destruction.
Quantitative Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
| Specific target organ toxicity - repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Source: Sigma-Aldrich Safety Data Sheet[2]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3,5,6-Tribromopyridin-2-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5,6-Tribromopyridin-2-amine. It is tailored for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Hazard Identification and Health Effects
This compound is a compound that requires careful handling due to its potential health hazards. Based on data for similar brominated aromatic amines, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with the utmost caution.
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin irritation/sensitization (Category 2/1) | H315: Causes skin irritation H317: May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Short-term (acute) aquatic hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[3][5] For prolonged contact, consult the manufacturer's chemical resistance guide for appropriate materials. Always inspect gloves for integrity before use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter is recommended for solid compounds.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Put on all required personal protective equipment as detailed in the table above.[3]
-
Prepare all necessary equipment (spatulas, glassware, etc.) within the fume hood to minimize movement of the chemical.
2. Weighing and Transfer:
-
Conduct all handling of the solid compound within the chemical fume hood to prevent inhalation of dust.[5]
-
Use appropriate, clean, and dry laboratory equipment.
-
Avoid creating dust during transfer.[4]
-
Close the container tightly immediately after use.[7]
3. Reaction Setup and Monitoring:
-
If used in a reaction, add the compound to the reaction vessel within the fume hood.
-
Ensure the reaction setup is secure and properly ventilated.
-
Continuously monitor the reaction for any unexpected changes.
4. Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical.
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
5. Storage:
-
Store the compound in a dry, cool, and well-ventilated place.[4][7]
-
Keep containers tightly closed to prevent contamination and exposure.[4][7]
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[1]
1. Waste Identification and Segregation:
-
Identify Waste Stream: Clearly identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.[5]
-
Segregate Halogenated Waste: As a halogenated organic compound, it is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[5] Do not mix it with non-halogenated waste.[1]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[5]
-
Liquid Waste: For solutions, use a dedicated, leak-proof, and shatter-resistant waste container labeled "Halogenated Organic Liquid Waste."[5]
-
Container Management: Do not overfill containers; fill to no more than 80% capacity. Keep containers closed except when adding waste.[5]
3. Labeling and Storage of Waste:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").[8][9]
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[5][10]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the waste material.[10]
-
Do not dispose of this chemical down the drain or in regular trash.[8][9]
Workflow for Handling this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
